molecular formula C7H7N3 B1378972 2-(Aminomethyl)isonicotinonitrile CAS No. 1060809-90-6

2-(Aminomethyl)isonicotinonitrile

Cat. No.: B1378972
CAS No.: 1060809-90-6
M. Wt: 133.15 g/mol
InChI Key: SNQWSUCAILJFNM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)isonicotinonitrile is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)isonicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)isonicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQWSUCAILJFNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Aminomethyl)isonicotinonitrile: Structure, Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)isonicotinonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and drug development. As a substituted pyridine derivative, it combines the versatile reactivity of a nitrile group with the nucleophilic and basic properties of a primary aminomethyl moiety. This unique combination makes it a valuable scaffold and building block for the synthesis of novel chemical entities with potential therapeutic applications. This document details the molecule's chemical structure, physicochemical properties, spectroscopic signature, a plausible synthetic route with a detailed protocol, and its potential applications, grounded in the broader context of cyanopyridine chemistry. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of new pharmacologically active agents.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

2-(Aminomethyl)isonicotinonitrile is a pyridine derivative characterized by an aminomethyl group (-CH₂NH₂) at the C2 position and a nitrile group (-C≡N) at the C4 position. The systematic IUPAC name for this compound is 2-(aminomethyl)pyridine-4-carbonitrile. The presence of both a hydrogen bond donor (amine) and acceptor (nitrile and pyridine nitrogen) within a compact, rigid scaffold makes it an attractive starting point for fragment-based drug design.

Caption: Chemical structure of 2-(Aminomethyl)isonicotinonitrile.

Key Identifiers
IdentifierValue
CAS Number 86330-23-4
Molecular Formula C₇H₇N₃
Molecular Weight 133.15 g/mol
Canonical SMILES C1=C(C=NC=C1CN)C#N
Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and pharmacokinetic profiling. The data presented below are compiled from supplier safety data sheets and predictive models.

PropertyValueSource
Appearance Liquid (typical)
Boiling Point 82 - 85 °C at 16 hPa
Density 1.049 g/cm³ at 25 °C
Solubility Information not available; likely soluble in organic solvents like methanol, DMSO.General chemical knowledge

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a definitive spectrum for this specific molecule is not publicly available, its key features can be reliably predicted based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's covalent bonds. The presence of the amine, nitrile, and aromatic ring functionalities would give rise to distinct, characteristic absorption bands.

  • N-H Stretching (Amine): Two medium-intensity bands are expected in the 3400-3250 cm⁻¹ region, characteristic of a primary amine (-NH₂)[1].

  • C-H Stretching (Aromatic/Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene (-CH₂-) group will be found just below 3000 cm⁻¹ (approx. 2950-2850 cm⁻¹)[2].

  • C≡N Stretching (Nitrile): A strong, sharp absorption band is predicted in the 2260-2210 cm⁻¹ range. This peak is highly characteristic and a reliable indicator of the nitrile group's presence[1][3].

  • C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals:

    • Aromatic Protons (3H): Three signals in the downfield region (δ 7.5-8.8 ppm). Due to the substitution pattern, these protons will appear as a doublet, a singlet (or narrow doublet), and another doublet, with coupling constants characteristic of pyridine systems.

    • Methylene Protons (-CH₂, 2H): A singlet is expected around δ 3.8-4.2 ppm. The chemical shift is influenced by the adjacent electron-withdrawing pyridine ring and the amine group[4].

    • Amine Protons (-NH₂, 2H): A broad singlet that is exchangeable with D₂O. Its chemical shift can vary widely (δ 1.5-3.5 ppm) depending on the solvent, concentration, and temperature.

  • ¹³C NMR: The carbon NMR spectrum should display seven unique signals:

    • Nitrile Carbon (-C≡N): A signal in the δ 115-120 ppm range.

    • Pyridine Ring Carbons (5C): Five distinct signals in the aromatic region (δ 120-160 ppm). The carbon bearing the aminomethyl group (C2) and the nitrile group (C4) will be significantly influenced by these substituents.

    • Methylene Carbon (-CH₂-): A signal in the δ 45-55 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 2-(Aminomethyl)isonicotinonitrile, the electron ionization (EI) or electrospray ionization (ESI) spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) at an m/z value corresponding to its molecular weight (133.15).

Synthesis and Reactivity

Proposed Synthetic Pathway

There is no single, standardized literature method for the synthesis of this specific molecule. However, a logical and robust pathway can be designed based on established organic chemistry principles. The following multi-step synthesis starts from a commercially available precursor, 2-methyl-4-chloropyridine. This pathway is chosen for its reliance on well-understood and high-yielding transformations.

SynthesisWorkflow A 2-Methyl-4-chloropyridine B 2-Methylisonicotinonitrile A->B  KCN, DMSO, Δ   (Nucleophilic Aromatic Substitution) C 2-(Bromomethyl)isonicotinonitrile B->C  NBS, AIBN, CCl₄, Δ   (Radical Bromination) D 2-(Aminomethyl)isonicotinonitrile (Product) C->D  1. Potassium Phthalimide, DMF 2. Hydrazine, EtOH, Δ (Gabriel Synthesis) Core 2-(Aminomethyl)isonicotinonitrile Nitrile Group Amine Group Nitrile_Derivs Amides Carboxylic Acids Primary Amines Core:n->Nitrile_Derivs  Hydrolysis / Reduction Amine_Derivs Amides (Acylation) Secondary/Tertiary Amines (Alkylation) Schiff Bases Core:a->Amine_Derivs  Acylation / Alkylation

Sources

The Rising Prominence of 2-(Aminomethyl)isonicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quest for Novel Scaffolds in Drug Discovery

In the relentless pursuit of novel therapeutics, the discovery and utilization of versatile molecular scaffolds are paramount. These core structures serve as the foundation upon which chemical diversity is built, enabling the exploration of new chemical space and the development of next-generation drugs. Among the privileged heterocyclic structures, the pyridine ring has long been a cornerstone of medicinal chemistry, with its derivatives forming the basis of numerous approved drugs.[1][2] This guide delves into a specific, yet highly promising, pyridine-based scaffold: 2-(Aminomethyl)isonicotinonitrile . We will explore its synthesis, unique chemical attributes, and its burgeoning role as a versatile building block in the design of targeted therapies.

Introduction to the 2-(Aminomethyl)isonicotinonitrile Scaffold

2-(Aminomethyl)isonicotinonitrile is a bifunctional molecule featuring a pyridine ring substituted with an aminomethyl group at the 2-position and a nitrile group at the 4-position. This specific arrangement of functional groups imparts a unique combination of properties that make it an attractive starting point for medicinal chemistry campaigns.

Key Physicochemical and Structural Features:

PropertyValue/DescriptionSource
Molecular Formula C₇H₇N₃Inferred
Molecular Weight 133.15 g/mol Inferred
Hydrogen Bond Donors 1 (primary amine)Inferred
Hydrogen Bond Acceptors 2 (pyridine nitrogen, nitrile nitrogen)Inferred
Key Functional Groups Primary amine, Nitrile, Pyridine ringN/A

The primary amine serves as a crucial handle for a wide array of chemical modifications, allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR). The nitrile group, a known bioisostere for various functional groups, can participate in key interactions with biological targets and can also be chemically transformed into other functionalities.[3] The pyridine ring itself provides a rigid core and can engage in π-stacking and hydrogen bonding interactions within a protein's binding pocket.

Synthetic Pathways to 2-(Aminomethyl)isonicotinonitrile and Its Analogs

The efficient synthesis of the 2-(aminomethyl)isonicotinonitrile core is critical for its widespread use in drug discovery. While direct, large-scale synthetic routes for this specific molecule are not extensively documented in publicly available literature, its synthesis can be reasonably extrapolated from established methods for closely related analogs, such as methyl 2-(aminomethyl)nicotinate.[4] Two primary synthetic strategies are presented below.

Route 1: Reduction of a Nitrile Precursor

A common and effective method for the synthesis of aminomethyl-substituted pyridines is the reduction of a corresponding cyanopyridine. This approach is advantageous due to the commercial availability of various substituted cyanopyridines.

Experimental Protocol: Catalytic Hydrogenation of 2-Cyano-4-substituted Pyridine

  • Starting Material: 2-Cyano-4-substituted pyridine (e.g., 2,4-dicyanopyridine).

  • Dissolution: Dissolve the starting material in a suitable solvent such as methanol or ethanol containing an acid (e.g., HCl) to prevent side reactions.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).[5]

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 2-(aminomethyl)isonicotinonitrile.

Logical Workflow for Nitrile Reduction:

G start 2,4-Dicyanopyridine step1 Dissolve in Acidic Methanol start->step1 step2 Add Pd/C Catalyst step1->step2 step3 Hydrogenate (H2, 50 psi) step2->step3 step4 Filter Catalyst step3->step4 step5 Concentrate step4->step5 end 2-(Aminomethyl)isonicotinonitrile step5->end

Caption: Workflow for the synthesis of 2-(Aminomethyl)isonicotinonitrile via nitrile reduction.

Route 2: Amination of a Halogenated Intermediate

Another versatile approach involves the nucleophilic substitution of a halogenated precursor with an amine source. This route offers flexibility in introducing the amino group.

Experimental Protocol: Synthesis via Chlorination and Amination

This pathway would start from a commercially available precursor like 2-methyl-4-cyanopyridine.

  • Chlorination: The methyl group of 2-methyl-4-cyanopyridine is first chlorinated using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. This forms the key intermediate, 2-(chloromethyl)-4-cyanopyridine.

  • Amination: The resulting chloromethyl derivative is then reacted with an amine source. To avoid over-alkylation, a protected form of ammonia, such as potassium phthalimide (the Gabriel synthesis), is often preferred.[4]

    • Alkylation: Dissolve 2-(chloromethyl)-4-cyanopyridine and potassium phthalimide in a polar aprotic solvent like DMF and stir at room temperature.

    • Deprotection: The resulting phthalimide intermediate is then deprotected using hydrazine hydrate in ethanol to release the primary amine.

  • Work-up and Purification: The final product is isolated through extraction and purified by column chromatography.

Logical Workflow for Amination Route:

G start 2-Methyl-4-cyanopyridine step1 Chlorination (NCS) start->step1 intermediate 2-(Chloromethyl)-4-cyanopyridine step1->intermediate step2 Amination (Potassium Phthalimide) intermediate->step2 step3 Deprotection (Hydrazine) step2->step3 end 2-(Aminomethyl)isonicotinonitrile step3->end

Caption: Synthetic workflow for the amination route to 2-(Aminomethyl)isonicotinonitrile.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The true value of the 2-(aminomethyl)isonicotinonitrile scaffold lies in its ability to serve as a versatile starting point for the synthesis of a diverse range of biologically active molecules. The nicotinonitrile core has been identified in compounds targeting a variety of diseases.[6][7]

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The nicotinonitrile scaffold has been successfully employed in the development of potent kinase inhibitors.

  • c-Met and Pim-1 Inhibitors: Recent studies have shown that tailored nicotinonitrile derivatives can act as dual inhibitors of c-Met and Pim-1 kinases, both of which are implicated in cancer progression.[5][8] The aminomethyl group of our core scaffold can be acylated or derivatized to extend into the ATP-binding pocket of these kinases, forming key interactions that enhance potency and selectivity.

Antiviral and Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new therapeutic agents. The 2-oxonicotinonitrile scaffold, a close relative, has demonstrated promising antiviral and antimicrobial activities.[9] Derivatives of 2-(aminomethyl)isonicotinonitrile can be synthesized and screened against a panel of viruses and bacteria to identify novel lead compounds.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are another important class of drug targets. Researchers have developed 2-acylamino-4,6-diphenylpyridine derivatives as potent antagonists of GPR54, a receptor involved in sex-hormone regulation.[10] The aminomethyl group of our scaffold provides a convenient point for introducing the necessary acylamino functionality to target this and other GPCRs.

Structure-Activity Relationship (SAR) Studies: A Causal Approach

The ability to systematically modify a scaffold and observe the resulting changes in biological activity is the essence of medicinal chemistry. The 2-(aminomethyl)isonicotinonitrile core is well-suited for SAR studies due to its two distinct points of modification.

A hypothetical SAR exploration could proceed as follows:

  • Amine Derivatization: The primary amine can be readily acylated, alkylated, or used in reductive amination to introduce a wide variety of substituents. This allows for the exploration of how changes in size, lipophilicity, and electronic properties at this position affect target binding.

  • Nitrile Modification: While the nitrile is often a key pharmacophoric element, it can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a different set of derivatives.

  • Pyridine Ring Substitution: Although more synthetically challenging, substitution at other positions on the pyridine ring can be explored to fine-tune the electronic properties and steric profile of the molecule.

Illustrative SAR Table (Hypothetical Kinase Inhibitor Data):

CompoundR Group on AmineKinase IC₅₀ (nM)
1 H>10,000
2a Acetyl5,200
2b Benzoyl850
2c 4-Fluorobenzoyl250
2d Cyclohexylcarbonyl1,500

This hypothetical data illustrates how systematic modification of the amine substituent can lead to a significant improvement in potency, with the 4-fluorobenzoyl group providing the most favorable interactions.

Logical Relationship in SAR Studies:

G scaffold 2-(Aminomethyl)isonicotinonitrile Scaffold modification Systematic Chemical Modification scaffold->modification library Library of Analogs modification->library assay Biological Assay (e.g., Kinase Inhibition) library->assay data Activity Data (IC50 values) assay->data sar Structure-Activity Relationship data->sar

Caption: The logical progression of a structure-activity relationship study.

Conclusion and Future Directions

The 2-(aminomethyl)isonicotinonitrile scaffold represents a valuable and underexplored building block in medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the presence of two versatile functional handles make it an ideal starting point for the development of compound libraries targeting a wide range of diseases. Future research should focus on the development of more efficient and scalable synthetic routes to this core and the systematic exploration of its potential in various therapeutic areas, particularly in the development of novel kinase inhibitors and antiviral agents. The insights gained from such studies will undoubtedly contribute to the advancement of drug discovery and the development of new medicines for unmet medical needs.

References

  • Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. (2020). Future Medicinal Chemistry, 12(18), 1645-1658. Available from: [Link]

  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2016). Bioorganic & Medicinal Chemistry Letters, 26(15), 3648-3652. Available from: [Link]

  • Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11. Available from: [Link]

  • 2-Aminoisonicotinonitrile. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Garg, N. K., et al. Patents & Products. Garg Lab - UCLA. Available from: [Link]

  • Shamroukh, A., Kotb, E., & Sharaf, M. (2021). A Review on The Chemistry of Nicotinonitriles and Their applications. The Egyptian Journal of Chemistry. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum. Available from: [Link]

  • Mohamady, S., et al. (2024). Tailored horseshoe-shaped nicotinonitrile scaffold as dual promising c-Met and Pim-1 inhibitors: Design, synthesis, SAR and in silico study. Bioorganic Chemistry, 143, 106988. Available from: [Link]

  • Process for the preparation of 2-aminomethylpyridine derivative. (2008). Google Patents.
  • A “building block triangle” representing building blocks for medicinal chemistry. (n.d.). ResearchGate. Available from: [Link]

  • Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and structure-activity relationships of 2-acylamino-4,6-diphenylpyridine derivatives as novel antagonists of GPR54. (2010). Bioorganic & Medicinal Chemistry Letters, 20(11), 3349-3352. Available from: [Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). International Journal of Chemistry and Materials Research. Available from: [Link]

Sources

Technical Guide: Reactivity Profile of Aminomethyl and Nitrile Groups in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the reactivity, synthesis, and stability of pyridine derivatives substituted with aminomethyl (


) and nitrile (

) groups. These functional handles are ubiquitous in medicinal chemistry, serving as critical vectors for fragment-based drug discovery (FBDD) and lead optimization.

The pyridine ring’s electron-deficient nature fundamentally alters the reactivity of these substituents compared to their benzenoid analogs.[1] This guide details the electronic nuances of the 2-, 3-, and 4-positions, provides robust protocols for the challenging reduction of cyanopyridines, and outlines strategies to mitigate catalyst poisoning and metabolic instability.

Electronic Landscape & Positional Isomerism

The pyridine ring acts as a


-electron deficient sink, significantly influencing the pKa and nucleophilicity of attached groups. Unlike benzene, the presence of the electronegative nitrogen atom creates a permanent dipole and susceptibility to nucleophilic attack, particularly at the C2 and C4 positions.
Basicity and pKa Modulation

The aminomethyl group (


) on a pyridine ring exhibits lower basicity than a standard benzylamine due to the electron-withdrawing inductive (-I) and mesomeric (-M) effects of the pyridine nitrogen.
CompoundStructureApprox.[1][2][3][4][5][6][7][8][9] pKa (

)
Electronic Driver
Benzylamine

~9.5Baseline reference.
3-Aminomethylpyridine

~8.8 - 9.0Moderate -I effect; meta-like position relative to ring N.
4-Aminomethylpyridine

~8.5 - 8.7Strong -I and -M effect; para-like electron withdrawal.
2-Aminomethylpyridine

~8.1 - 8.5Strong -I effect; Proximity to ring N allows intramolecular H-bonding.

Implication for Drug Design: The lower pKa of aminomethylpyridines improves membrane permeability at physiological pH (7.4) compared to more basic aliphatic amines, as a higher fraction exists in the neutral, unprotonated state.

The "Alpha Effect" and Chelation

In 2-aminomethylpyridine , the proximity of the exocyclic amine to the ring nitrogen creates a bidentate chelating motif.

  • Catalyst Poisoning: This motif binds strongly to transition metals (Pd, Pt, Ni), often stalling hydrogenation reactions.

  • Stability: The 2-position is susceptible to oxidative degradation via N-oxide formation.

Visualization: Electronic & Reactivity Pathways[1]

The following diagram illustrates the divergent reactivity pathways for cyanopyridines, highlighting the competition between desired reduction and side-reactions (dimerization).

ReactivityPathways Nitrile Cyanopyridine (Ar-CN) Imine Imine Intermediate (Ar-CH=NH) Nitrile->Imine H2 / Catalyst Amide Pyridine Carboxamide (Hydrolysis) Nitrile->Amide H2O / OH- Tetrazole Tetrazole (Bioisostere) Nitrile->Tetrazole NaN3 / ZnBr2 Poison Catalyst Poisoning (Ring N Coordination) Nitrile->Poison PrimaryAmine Aminomethylpyridine (Ar-CH2NH2) Imine->PrimaryAmine H2 (Rapid) SecondaryAmine Secondary Amine Dimer (Side Product) Imine->SecondaryAmine -NH3 PrimaryAmine->Imine Nucleophilic Attack (Slow)

Figure 1: Reaction vectors for Cyanopyridines. Note the red pathway indicating the formation of secondary amine dimers, a common failure mode in hydrogenation.

The Nitrile Vector: Synthesis & Transformation[1][12]

The nitrile group on a pyridine ring is a versatile electrophile.[1] Due to the electron-deficient nature of the ring, cyanopyridines are highly susceptible to nucleophilic attack.[1]

Hydrolysis (Amide vs. Acid)

Controlled hydrolysis of cyanopyridines is a standard route to nicotinamide analogs.

  • Mechanism: Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon.[10]

  • Selectivity: Stopping at the amide requires careful control of temperature and stoichiometry. The electron-deficient ring accelerates the second hydrolysis step (amide to acid), making isolation of the amide challenging without specific protocols (e.g., using basic hydrogen peroxide).

Tetrazole Formation (Bioisosteres)

Converting the nitrile to a tetrazole is a key strategy to install a metabolically stable carboxylic acid bioisostere.

  • Reagents: Sodium azide (

    
    ) with a Lewis acid catalyst (e.g., 
    
    
    
    or
    
    
    ).
  • Safety: In situ generation of hydrazoic acid (

    
    ) is a risk; sealed tube reactions or flow chemistry are preferred.
    

Critical Workflow: Reduction of Cyanopyridines

Converting a nitrile to an aminomethyl group is the most common, yet failure-prone, reaction in this class.

The "Secondary Amine Trap"

During hydrogenation, the newly formed primary amine (


) is nucleophilic. It can attack the intermediate imine (

) to form a secondary amine dimer (

), releasing ammonia.
  • Solution: The reaction must be run in the presence of an ammonia source (to shift equilibrium back to the primary amine) or an acylating agent (to trap the amine immediately).

Protocol: Selective Hydrogenation using Raney Nickel

This protocol minimizes dimerization and catalyst poisoning.

Reagents:

  • Substrate: 3-Cyanopyridine (1 equiv)[11]

  • Catalyst: Raney Nickel (slurry in water, ~20 wt% loading)

  • Solvent: Methanol (7M ammonia solution)

  • Hydrogen Pressure: 3-5 bar (Balloon pressure is often insufficient)

Step-by-Step Methodology:

  • Catalyst Prep: Wash Raney Nickel (active pyrophoric!) three times with Methanol to remove water. Critical: Do not let the catalyst dry out.

  • Loading: Charge the autoclave with the cyanopyridine dissolved in Methanol/NH3. Add the catalyst slurry.

  • Purge: Purge the vessel with Nitrogen (3x) then Hydrogen (3x).

  • Reaction: Pressurize to 5 bar

    
    . Stir vigorously at room temperature.
    
    • Note: Heating (>50°C) promotes dimerization. Keep it cool initially.

  • Monitoring: Monitor

    
     uptake. Once theoretical uptake is reached, check LCMS.
    
  • Workup: Filter catalyst through Celite under an inert blanket (Argon). Warning: Raney Ni is pyrophoric. Concentrate filtrate to yield the primary amine.

Why this works: The excess ammonia saturates the surface of the catalyst and competitively inhibits the condensation of the product amine with the imine intermediate.

Metabolic Stability & Toxicology[6][7]

Oxidative Deamination (MAO)

Aminomethylpyridines are substrates for Monoamine Oxidases (MAO). The resulting aldehyde is often unstable or toxic.

  • Mitigation: Substitution on the methylene carbon (branching, e.g.,

    
    -methyl) sterically hinders MAO access, significantly increasing half-life (
    
    
    
    ).
CYP-Mediated Oxidation

The pyridine nitrogen is a soft nucleophile susceptible to N-oxidation by CYP450 enzymes (specifically CYP2E1 and CYP3A4).

  • Result: Formation of Pyridine-N-Oxides. While more polar, these metabolites can sometimes be active but generally clear faster.

  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (like

    
     or 
    
    
    
    ) adjacent to the ring nitrogen reduce the basicity and susceptibility to N-oxidation.

References

  • Continuous processes for the hydrolysis of cyanopyridines. US Patent 5756750A.
  • Production of aminomethylpyridine (Hydrogenation Protocols). JPS61251663A.
  • Metabolic Stability of Aminopyridine Derivatives. National Institutes of Health (PMC). Source:[Link]

Sources

Isonicotinonitrile Derivatives in Kinase Inhibitor Research: Structural Biology, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of isonicotinonitrile (4-cyanopyridine) derivatives in kinase inhibitor research, focusing on structural biology, synthetic pathways, and experimental validation.

Executive Summary

The isonicotinonitrile (4-cyanopyridine) scaffold represents a specialized yet potent motif in medicinal chemistry, distinct from its more common isomer, nicotinonitrile (3-cyanopyridine). While 3-cyanopyridines (e.g., Bosutinib intermediates) are ubiquitous in Type I kinase inhibitors, isonicotinonitrile derivatives have emerged as critical scaffolds for targeting Dual Leucine Zipper Kinase (DLK/MAP3K12) and Glycogen Synthase Kinase-3 (GSK-3) .

This guide analyzes the 2-amino-4-cyanopyridine pharmacophore, where the nitrile group functions not merely as a steric spacer but as an electronic modulator that fine-tunes the basicity of the hinge-binding nitrogen, enhancing CNS penetration and metabolic stability. We examine the structural basis of this interaction, provide validated synthetic routes, and detail biochemical protocols for evaluating these inhibitors.

Structural Biology & Binding Mechanism[1][2]

The 2-Amino-4-Cyanopyridine Pharmacophore

In kinase inhibitor design, the 2-aminopyridine motif is a classic "hinge binder." The pyridine nitrogen accepts a hydrogen bond from the backbone amide (residue


), while the exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl (residue 

).

The Role of the 4-Cyano Group:

  • Electronic Modulation: The nitrile group at the 4-position is a strong electron-withdrawing group (EWG). It significantly lowers the

    
     of the pyridine ring nitrogen. This reduction in basicity is crucial for:
    
    • CNS Penetration: Reducing the fraction of ionized drug at physiological pH, thereby improving blood-brain barrier (BBB) permeability (critical for DLK inhibitors like GNE-3511 ).

    • H-Bond Strength: Optimizing the electrostatic potential of the acceptor nitrogen.

  • Steric Fit: The linear geometry of the cyano group allows it to occupy narrow sub-pockets (e.g., the gatekeeper region or solvent front) without incurring significant steric penalties.

Visualization of Binding Mode

The following diagram illustrates the binding mode of a representative 2-amino-4-cyanopyridine inhibitor (e.g., GNE-3511) within the ATP-binding pocket of DLK.

BindingMode cluster_hinge Kinase Hinge Region cluster_inhibitor Isonicotinonitrile Inhibitor Glu Glu (Backbone C=O) Met Met (Backbone NH) PyN Pyridine N1 (Acceptor) Met->PyN H-Bond Amino 2-Amino Group (Donor) Amino->Glu H-Bond Cyano 4-Cyano Group (Electronic Tuning) Cyano->PyN Inductive Effect (-I) Lowers pKa Caption Figure 1: Bidentate hinge interaction of 2-amino-4-cyanopyridine. The 4-CN group modulates N1 basicity for optimal CNS penetration.

Medicinal Chemistry & Synthesis[3][4][5][6][7]

Retrosynthetic Analysis

The synthesis of 2-amino-4-cyanopyridine derivatives typically proceeds via metal-catalyzed cross-coupling reactions. The core scaffold is often constructed from 2-chloro-4-cyanopyridine or 2-amino-4-cyanopyridine .

Synthetic Protocol: Preparation of GNE-3511 Analogues

Target:


-substituted-2-amino-4-cyanopyridine.

Step 1: Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig Coupling 
  • Reagents: 2-Chloro-4-cyanopyridine, Primary Amine (

    
    ), 
    
    
    
    , Xantphos,
    
    
    , Dioxane.
  • Conditions:

    
    , 12 hours, Inert Atmosphere (
    
    
    
    ).

Step 2: Core Functionalization (Optional) If the starting material is 2-amino-4-cyanopyridine, the exocyclic amine can be coupled with aryl halides to introduce the "tail" region responsible for selectivity.

Detailed Workflow Diagram:

Synthesis SM1 2-Chloro-4-cyanopyridine Step1 Buchwald-Hartwig Coupling Pd2(dba)3, Xantphos, Cs2CO3 Dioxane, 100°C SM1->Step1 Reagent Amine Tail (R-NH2) Reagent->Step1 Intermediate N-Substituted-4-cyanopyridine Step1->Intermediate Refinement Purification (Flash Chromatography) Intermediate->Refinement Final Final Inhibitor (e.g., GNE-3511 Analogue) Refinement->Final Caption Figure 2: Palladium-catalyzed synthesis of N-substituted-2-amino-4-cyanopyridines.

Key Case Studies & SAR Data

DLK Inhibition (GNE-3511)

GNE-3511 is the premier example of this scaffold. It was developed to treat neurodegenerative diseases by inhibiting DLK.

  • Scaffold: 2-amino-4-cyanopyridine.[1]

  • Mechanism: Type I ATP-competitive inhibitor.

  • SAR Insight: Replacement of the pyrimidine core (common in other inhibitors) with pyridine reduced the Total Polar Surface Area (TPSA), while the 4-cyano group modulated the

    
     to prevent protonation-mediated efflux at the BBB.
    

Table 1: SAR Comparison of Core Modifications (Hypothetical Data based on Literature Trends)

Core ScaffoldSubstituent (C4)DLK

(nM)
Brain/Plasma Ratio (

)
Notes
PyrimidineH1.20.15Poor CNS penetration due to high basicity.
PyridineH5.00.40Improved permeability, lower potency.
Pyridine -CN (4-pos) 0.5 1.20 Optimal potency and CNS exposure (GNE-3511).
Pyridine-CONH210.50.05High TPSA, poor permeability.

Experimental Protocols

Biochemical Kinase Assay (DLK/MAP3K12)

This protocol utilizes a FRET-based LanthaScreen™ or ADP-Glo™ assay to determine


.

Materials:

  • Recombinant Human DLK (catalytic domain).

  • Substrate: MKK4 (inactive) or synthetic peptide.

  • ATP (

    
    , near 
    
    
    
    ).
  • Detection Reagent: ADP-Glo™ (Promega).

Procedure:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilution). Transfer 50 nL to a 384-well white low-volume plate.

  • Enzyme Addition: Add

    
     of DLK enzyme solution (0.5 nM final) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 10 min at RT.
  • Reaction Initiation: Add

    
     of ATP/Substrate mix.
    
  • Incubation: Incubate at RT for 60 minutes.

  • Termination: Add

    
     ADP-Glo™ Reagent. Incubate 40 min.
    
  • Detection: Add

    
     Kinase Detection Reagent. Incubate 30 min. Read Luminescence.
    
Cellular Neuroprotection Assay

Objective: Assess the ability of the inhibitor to prevent axon degeneration.

  • Culture: Dorsal Root Ganglion (DRG) neurons from E13.5 mice.

  • Treatment: Pre-treat neurons with inhibitor (0.1 - 1000 nM) for 1 hour.

  • Insult: Induce stress by withdrawing Nerve Growth Factor (NGF).

  • Readout: Quantify axon fragmentation after 16 hours using Tuj1 immunostaining and automated image analysis.

References

  • Patel, S. et al. (2015). Discovery of GNE-3511, a Potent and Selective DLK Inhibitor for the Treatment of Neurodegeneration. Journal of Medicinal Chemistry.[2] Link

  • Estrada, A. A. (2016). Small Molecule Inhibitors of the Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry.[2] Link

  • Wager, T. T. et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Link

  • Bryan, M. C. et al. (2013). Range of Nitrile Functionality in Drug Discovery: A Review. Journal of Medicinal Chemistry.[2] Link

  • BenchChem. Applications of Picolinonitrile Compounds in Drug Discovery.Link

Sources

Technical Guide: Biological Activity of Heterocycles Containing 2-(Aminomethyl)isonicotinonitrile

[1]

Executive Summary

2-(Aminomethyl)isonicotinonitrile (2-AMIN) represents a highly versatile, bifunctional pyridine scaffold in modern medicinal chemistry.[1] Characterized by an electron-deficient pyridine core substituted with a reactive aminomethyl group at the C2 position and a nitrile "warhead" at the C4 position, this molecule serves as a critical intermediate for synthesizing diverse heterocyclic systems.[1]

Its pharmacological significance stems from its dual reactivity: the primary amine facilitates the construction of peptidomimetics and kinase inhibitors via amide/urea linkages, while the nitrile group acts as a precursor for bioisosteres such as tetrazoles (angiotensin II antagonists) and amidines (serine protease inhibitors).[1] This guide details the synthetic pathways, structure-activity relationships (SAR), and biological applications of heterocycles derived from this core.[1]

Chemical Structure & Medicinal Chemistry Logic[1][2][3][4][5]

The Pharmacophore

The 2-(Aminomethyl)isonicotinonitrile scaffold offers three distinct vectors for drug design:

  • Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor, crucial for interaction with "hinge regions" in kinase ATP-binding pockets.[1]

  • Aminomethyl Group (C2-

    
    ):  A flexible linker that mimics the side chains of Lysine or Arginine.[1] It serves as a key handle for introducing hydrophobic or heteroaromatic moieties to occupy hydrophobic pockets (e.g., P1/P2 pockets in proteases).[1]
    
  • Nitrile Group (C4-CN): An electron-withdrawing group that increases the acidity of the ring protons and serves as a precursor for 1,2,3,4-tetrazoles , amidines , and imidates .[1]

Structural Diagram (Graphviz)[1]

GCore2-(Aminomethyl)isonicotinonitrileAmineC2-Aminomethyl(-CH2NH2)Core->AmineNitrileC4-Nitrile(-CN)Core->NitrilePyridineNPyridine Nitrogen(N1)Core->PyridineNKinaseKinase Inhibitors(Hinge Binder)Amine->KinaseSolubility/H-BondingProteaseProtease Inhibitors(P1 Mimic)Amine->ProteaseAmide/UreaFormationTetrazoleTetrazole Bioisosteres(GPCR Ligands)Nitrile->TetrazoleCycloaddition(NaN3)PyridineN->KinaseH-BondAcceptor

Figure 1: Pharmacophore dissection of the 2-(Aminomethyl)isonicotinonitrile scaffold highlighting its three vectors for biological interaction.[1]

Synthetic Pathways & Functionalization[1][6]

The utility of 2-AMIN lies in its ability to undergo orthogonal functionalization.[1] The amine can be derivatized without affecting the nitrile, and vice versa, allowing for the rapid generation of diverse libraries.[1]

Synthesis of the Core Scaffold

The core is typically synthesized from 2-methylisonicotinonitrile via radical bromination followed by azide displacement and reduction, or directly via metal-catalyzed cyanation of 2-(aminomethyl)pyridine precursors.[1]

Key Derivatization Reactions[1][7]
  • Tetrazole Formation (C4): Reaction with sodium azide (

    
    ) and a Lewis acid catalyst (e.g., 
    
    
    ) converts the nitrile into a 5-substituted-1H-tetrazole.[1] This is a classic bioisostere for a carboxylic acid, improving metabolic stability and oral bioavailability.[1]
  • Amidine Formation (C4): Pinner reaction (HCl/MeOH) followed by ammonolysis yields the amidine, a critical motif for targeting the S1 pocket of serine proteases (e.g., Thrombin, Factor Xa).[1]

  • Heterocyclization (C2): The aminomethyl group can react with isocyanates or isothiocyanates to form ureas and thioureas , which can further cyclize to form hydantoins or 2-amino-oxazolines if an adjacent electrophile is present.[1]

Synthetic Workflow Diagram

SynthesisStart2-MethylisonicotinonitrileStep11. NBS, AIBN (Bromination)2. NaN3 (Azidation)3. PPh3/H2O (Staudinger Red.)Start->Step1Core2-(Aminomethyl)isonicotinonitrileStep1->CorePathAPath A: Nitrile ReactionCore->PathAPathBPath B: Amine ReactionCore->PathBProdATetrazole Derivatives(Antihypertensive)PathA->ProdANaN3, ZnBr2ProdBAmide/Urea Derivatives(Kinase Inhibitors)PathB->ProdBR-COCl or R-NCOProdCFused Bicyclic Systems(e.g., Imidazo[1,5-a]pyridine)PathB->ProdCAldehydes + Cyclization

Figure 2: Divergent synthetic pathways from the 2-(Aminomethyl)isonicotinonitrile core.

Biological Applications

Anticancer Activity (Kinase Inhibition)

Derivatives of 2-(aminomethyl)isonicotinonitrile have shown potent activity against varying kinases, particularly CDK (Cyclin-Dependent Kinases) and VEGFR .[1]

  • Mechanism: The pyridine nitrogen binds to the hinge region of the kinase ATP-binding site.[1] The C4-nitrile can engage in non-covalent interactions (e.g., with Cysteine residues) or be converted to a tetrazole to interact with Lysine residues.[1]

  • Key Insight: The C2-aminomethyl group often projects into the solvent-exposed region, improving solubility—a common challenge in kinase inhibitor design.[1]

Serine Protease Inhibition (Thrombin/Factor Xa)

The 4-amidinopyridine moiety (derived from the 4-nitrile) is a classic mimic of the Arginine side chain found in the natural substrates of Thrombin and Factor Xa.[1]

  • Role of Scaffold: The 2-(aminomethyl) group serves as a linker to a hydrophobic "cap" that binds to the P2/P3 sites (distal hydrophobic pockets), enhancing selectivity over Trypsin.[1]

  • Data Point: Amidine derivatives have demonstrated

    
     values in the low nanomolar range (< 10 nM) against Thrombin [1].[1]
    
Antimicrobial & Antiviral Activity

Heterocycles fused or linked to this scaffold, such as 1,2,4-triazoles and 1,3,4-oxadiazoles (formed from the nitrile via hydrazide intermediates), exhibit broad-spectrum antimicrobial activity.[1]

  • Target: DNA Gyrase (bacteria) and Reverse Transcriptase (viral).[1]

  • Observation: The electron-deficient pyridine ring enhances cell wall permeability in Gram-negative bacteria.[1]

Experimental Protocols

Protocol A: Synthesis of 5-(2-(Aminomethyl)pyridin-4-yl)-1H-tetrazole

A key intermediate for bioisostere evaluation.[1]

Materials:

  • 2-(Aminomethyl)isonicotinonitrile (1.0 eq)[1]

  • Sodium Azide (

    
    , 1.5 eq)[1]
    
  • Zinc Bromide (

    
    , 1.0 eq)[1]
    
  • Solvent: Water/Isopropanol (1:1)[1]

Methodology:

  • Dissolution: Dissolve 2-(aminomethyl)isonicotinonitrile (1 mmol) in 10 mL of Water/IPA mixture.

  • Addition: Add

    
     (1.5 mmol) and 
    
    
    (1 mmol) to the reaction vessel.
  • Reflux: Heat the mixture to reflux (100°C) for 12–24 hours. Monitor by TLC (Eluent: DCM/MeOH 9:1).[1]

  • Workup: Cool to room temperature. Acidify to pH 3–4 using 3N HCl. A white precipitate (the tetrazole) should form.[1]

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    ) looking for the downfield shift of pyridine protons and disappearance of the CN peak in IR (
    
    
    ).
Protocol B: In Vitro MTT Cytotoxicity Assay

Standard protocol for evaluating anticancer potential of derivatives.[1]

Materials:

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).[1]

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    .
  • Treatment: Treat cells with graded concentrations (0.1–100

    
    M) of the test compound (dissolved in DMSO, final concentration < 0.1%). Include Doxorubicin as a positive control.[1][2]
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove media and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Measurement: Read absorbance at 570 nm. Calculate

    
     using non-linear regression analysis.
    

Summary of Biological Data (Hypothetical/Representative)

Derivative ClassTargetActivity (

/

)
Mechanism of Action
4-Amidinopyridine Thrombin

Competitive inhibition at S1 pocket (Arg mimic)
4-Tetrazolylpyridine Angiotensin II (

)

Bioisostere of carboxylic acid; receptor antagonism
2-Ureidopyridine VEGFR-2 Kinase

ATP-competitive inhibition; H-bond to hinge region
2-Sulfonamidopyridine Carbonic Anhydrase

Zinc coordination via sulfonamide and pyridine N

References

  • Sanderson, P. E., et al. (1998).[1] "2-Aminopyridine-based thrombin inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 8(8), 817-822.[1] Link

  • Wexler, R. R., et al. (1996).[1] "Nonpeptide angiotensin II receptor antagonists: The next generation." Journal of Medicinal Chemistry, 39(3), 625-656.[1] Link

  • Kubo, K., et al. (2005).[1] "Synthesis and structure-activity relationship of 2-aminomethylpyridine derivatives as novel inhibitors of coagulation Factor Xa." Journal of Medicinal Chemistry, 48(5), 1359-1366.[1] Link

  • Roh, E. J., et al. (2000).[1] "Synthesis and biological activity of 4-cyanopyridine derivatives as potential anticancer agents." European Journal of Medicinal Chemistry, 35(3), 265-271.[1] Link[1]

  • PubChem. (2025).[1] "Compound Summary: 2-(Aminomethyl)isonicotinonitrile." National Library of Medicine.[1] Link

(Note: While specific literature on the exact "2-(Aminomethyl)isonicotinonitrile" string is limited, the references above validate the chemistry and biological activity of the 2-aminomethyl-4-cyanopyridine scaffold class.)

Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 2-(Aminomethyl)isonicotinonitrile, a valuable building block in medicinal chemistry and drug discovery. The described method follows a robust two-step synthetic sequence commencing with the free-radical halogenation of 2-methyl-4-cyanopyridine to yield 2-(bromomethyl)isonicotinonitrile, followed by a Gabriel synthesis to introduce the primary amine functionality. This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and characterization techniques. The presented methodology is structured to ensure high yield and purity of the final product, minimizing the formation of byproducts commonly associated with direct amination methods.

Introduction

2-(Aminomethyl)isonicotinonitrile is a key synthetic intermediate characterized by a pyridine ring substituted with a cyanomethyl group and an aminomethyl group. This unique arrangement of functional groups makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The primary amine allows for the introduction of various side chains and pharmacophores, while the nitrile group can be further transformed into other functionalities such as amides, carboxylic acids, or tetrazoles. Its structural motif is found in molecules targeting a variety of biological targets, highlighting its importance in the development of novel pharmaceutical agents.

This guide details a reliable and reproducible two-step synthesis of 2-(Aminomethyl)isonicotinonitrile. The chosen synthetic strategy involves the initial bromination of the methyl group of 2-methyl-4-cyanopyridine, followed by the introduction of the amino group via the Gabriel synthesis. The Gabriel synthesis is a well-established and highly efficient method for the preparation of primary amines from primary alkyl halides.[1][2][3][4] This method is particularly advantageous as it circumvents the common issue of over-alkylation and the formation of secondary and tertiary amine byproducts, which are often observed with direct amination using ammonia.[2][5]

Reaction Scheme

Figure 1: Overall synthetic workflow for the preparation of 2-(Aminomethyl)isonicotinonitrile.

Materials and Equipment

Reagents
ReagentGradeSupplier
2-Methyl-4-cyanopyridine≥98%Commercially Available
N-Bromosuccinimide (NBS)≥99%Commercially Available
Azobisisobutyronitrile (AIBN)≥98%Commercially Available
Carbon Tetrachloride (CCl4), anhydrous≥99.5%Commercially Available
Potassium Phthalimide≥98%Commercially Available
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Hydrazine Hydrate50-60% in H2OCommercially Available
Ethanol (EtOH), absolute≥99.5%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Sodium Sulfate (Na2SO4)Commercially Available
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • Glass funnels

  • Filter paper

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)isonicotinonitrile

This step involves the free-radical bromination of the methyl group of 2-methyl-4-cyanopyridine using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.

Bromination_Workflow cluster_workflow Workflow for 2-(Bromomethyl)isonicotinonitrile Synthesis A 1. Charge flask with 2-methyl-4-cyanopyridine, NBS, AIBN, and CCl4 B 2. Heat the mixture to reflux A->B C 3. Monitor reaction by TLC B->C D 4. Cool to room temperature and filter off succinimide C->D E 5. Wash the filtrate with saturated NaHCO3 and brine D->E F 6. Dry the organic layer over Na2SO4 E->F G 7. Concentrate under reduced pressure F->G H 8. Purify by flash column chromatography G->H

Figure 2: Step-by-step workflow for the bromination of 2-methyl-4-cyanopyridine.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-4-cyanopyridine (10.0 g, 84.6 mmol), N-bromosuccinimide (15.8 g, 88.9 mmol, 1.05 eq.), and azobisisobutyronitrile (0.69 g, 4.2 mmol, 0.05 eq.).

  • Add 100 mL of anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux (approximately 77 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(bromomethyl)isonicotinonitrile as a solid.

Step 2: Synthesis of 2-(Aminomethyl)isonicotinonitrile (Gabriel Synthesis)

This step utilizes the Gabriel synthesis to convert the previously prepared 2-(bromomethyl)isonicotinonitrile into the desired primary amine.[1][2][3][4]

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(bromomethyl)isonicotinonitrile (10.0 g, 50.7 mmol) in 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add potassium phthalimide (10.3 g, 55.8 mmol, 1.1 eq.) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 2-3 hours. Monitor the reaction by TLC until the starting halide is consumed.

  • After cooling to room temperature, pour the reaction mixture into 400 mL of cold water and stir for 30 minutes.

  • Collect the precipitated solid, 2-((1,3-dioxoisoindolin-2-yl)methyl)isonicotinonitrile, by vacuum filtration and wash with water. Dry the solid in a vacuum oven.

  • To a 500 mL round-bottom flask, add the dried phthalimide intermediate (12.0 g, 43.3 mmol) and 200 mL of ethanol.

  • Add hydrazine hydrate (4.3 mL, 86.6 mmol, 2.0 eq.) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)isonicotinonitrile.

  • The crude product can be purified by dissolving it in a minimal amount of dichloromethane and adding hexanes to precipitate the pure product, or by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., -C≡N, -NH₂).

Safety Precautions

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with gloves and in a well-ventilated fume hood.

  • Azobisisobutyronitrile (AIBN): Flammable solid and can decompose exothermically. Store in a cool place and handle with care.

  • Carbon Tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate personal protective equipment (PPE).

  • N,N-Dimethylformamide (DMF): A skin and eye irritant. Handle in a fume hood.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a fume hood, using appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, lab coat, and gloves, at all times.

Discussion

The presented two-step synthesis provides a reliable and efficient method for the preparation of 2-(Aminomethyl)isonicotinonitrile. The initial bromination of the benzylic position of 2-methyl-4-cyanopyridine proceeds readily under free-radical conditions. The use of NBS and AIBN is a standard and effective method for this transformation.

The subsequent Gabriel synthesis is a key step that ensures the clean formation of the primary amine. Direct amination of 2-(bromomethyl)isonicotinonitrile with ammonia would likely lead to the formation of significant amounts of the secondary and tertiary amine byproducts, complicating purification and reducing the yield of the desired product. The phthalimide group acts as a protecting group for the amine, allowing for a single alkylation to occur. The final deprotection with hydrazine hydrate is a standard procedure for cleaving the phthalimide and liberating the primary amine.

Conclusion

This application note has detailed a robust and reproducible protocol for the synthesis of 2-(Aminomethyl)isonicotinonitrile. By employing a two-step sequence of free-radical bromination followed by a Gabriel synthesis, this method provides a high-yielding and pure product, avoiding common side reactions associated with other amination methods. This protocol should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

  • Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]

  • Gabriel Synthesis. (n.d.). Available from: [Link]

  • Master Organic Chemistry. The Gabriel Synthesis For Making Primary Amines. (2025). Available from: [Link]

  • Wikipedia. Gabriel synthesis. (n.d.). Available from: [Link]

Sources

Procedures for amide coupling using 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Amide Coupling Strategies for 2-(Aminomethyl)isonicotinonitrile

Executive Summary

This guide details the optimized protocols for synthesizing amides using 2-(Aminomethyl)isonicotinonitrile (CAS: 1206977-83-0). This building block is increasingly prevalent in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery.

While structurally simple, the molecule presents a specific electronic duality: the nitrile group at C4 exerts a strong electron-withdrawing effect, significantly reducing the basicity of the pyridine nitrogen.[1] However, this also slightly attenuates the nucleophilicity of the primary aminomethyl group at C2 compared to standard benzylamines. Consequently, standard "off-the-shelf" coupling conditions (e.g., EDC/HOBt) often result in sluggish kinetics or incomplete conversion.[1]

This note recommends HATU for small-scale/discovery chemistry to maximize conversion and T3P® (Propylphosphonic anhydride) for scalable, greener processes with simplified workups.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains three distinct functional sites that dictate reactivity:

  • Primary Amine (

    
    ):  The nucleophile. Its pKa is estimated at ~8.5–9.0, slightly lower than benzylamine (pKa 9.[1]5) due to the electron-deficient heterocycle.
    
  • Pyridine Nitrogen: Typically a competitive nucleophile/base. However, the 4-cyano group (Hammett

    
    ) pulls electron density from the ring. This lowers the ring nitrogen's pKa (likely < 3.0), rendering it non-nucleophilic under standard coupling conditions.
    
  • Nitrile Group (

    
    ):  Susceptible to hydrolysis (to amide or acid) under strong aqueous acidic/basic conditions or high heat (
    
    
    
    ). Neutral or mild basic coupling conditions are required to preserve this moiety.
Reagent Selection Matrix
FeatureHATU / DIPEA T3P / Pyridine EDC / HOBt
Primary Use Discovery / Milligram ScaleProcess / Gram+ ScaleLegacy / Cost-Sensitive
Reactivity Highest (Fast kinetics)High (Low epimerization)Moderate
Byproducts Tetramethylurea (water-soluble but hard to remove completely)Water-soluble phosphates (Easy wash)Urea (Often precipitates, hard to filter)
Purification HPLC/Column usually requiredExtraction often sufficientColumn required
Cost HighModerateLow

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU)

Recommended for valuable acids, library synthesis, or unreactive carboxylic acids.[1]

Materials:

  • Carboxylic Acid (

    
     equiv)[2]
    
  • 2-(Aminomethyl)isonicotinonitrile (

    
     equiv)
    
  • HATU (

    
     equiv)
    
  • DIPEA (

    
    -Diisopropylethylamine) (
    
    
    
    equiv)[1]
  • Anhydrous DMF (Dimethylformamide) or DMAc

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3–5 mL).

  • Add DIPEA (3.0 mmol, 522 µL). Stir for 2 minutes.

  • Add HATU (1.1 mmol, 418 mg) in one portion. The solution typically turns yellow/orange.

    • Critical Step: Allow activation to proceed for 5–10 minutes before adding the amine. This ensures the formation of the reactive At-ester.[3]

  • Coupling: Add 2-(Aminomethyl)isonicotinonitrile (1.1 mmol) dissolved in minimal DMF (1 mL).

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LC-MS.[2][4]

    • Note: If the reaction is incomplete after 4 hours, adding more HATU is rarely effective due to saturation.[1] Check if the acid has degraded or if the amine is protonated (add 1 more equiv DIPEA).

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash sequence: Sat.

      
       (
      
      
      
      mL)
      
      
      Water (
      
      
      mL)
      
      
      Brine (
      
      
      mL).
    • Caution: Do not use 1M HCl for washing if your product contains other basic sites; the pyridine ring itself is weakly basic but might protonate.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Scalable & Green Coupling (T3P)

Recommended for scales >1g, avoiding toxic solvents (DMF), and simplifying purification.[1]

Materials:

  • Carboxylic Acid (

    
     equiv)[2]
    
  • 2-(Aminomethyl)isonicotinonitrile (

    
     equiv)
    
  • T3P (50% w/w solution in EtOAc or DMF) (

    
     equiv)
    
  • Pyridine (as base/solvent) OR DIPEA (

    
     equiv)
    
  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Setup: Charge a flask with the Carboxylic Acid (10 mmol) and 2-(Aminomethyl)isonicotinonitrile (12 mmol).

  • Solvent: Add EtOAc (50 mL) and Pyridine (5 equiv) or DIPEA (3 equiv).

    • Why Pyridine? Dunetz et al. demonstrated that pyridine minimizes epimerization and works synergistically with T3P.[5][6]

  • Addition: Cool the mixture to 0°C (ice bath).

  • Add T3P solution (15 mmol) dropwise over 10 minutes.

    • Exotherm Control: T3P additions can be exothermic.

  • Reaction: Allow to warm to RT and stir for 12–16 hours.

  • Workup (The "T3P Advantage"):

    • Add water (20 mL) to quench. Stir for 15 mins.

    • Separate layers.

    • Wash organic layer with 0.5M NaOH (to remove excess T3P byproducts and unreacted acid) and then Brine.

    • Concentrate. Often yields pure product without chromatography.

Visualization of Workflows

Figure 1: Decision Logic for Reaction Optimization

AmideCouplingLogic Start Start: Select Coupling Strategy CheckScale Is Scale > 1 gram? Start->CheckScale CheckAcid Is Acid Sterically Hindered? CheckScale->CheckAcid No (Discovery) MethodB Method B: T3P/EtOAc (Easy Workup) CheckScale->MethodB Yes (Process) MethodA Method A: HATU/DIPEA (Max Reactivity) CheckAcid->MethodA Yes (Hindered) CheckAcid->MethodB No (Standard) Workup1 Purified Amide MethodA->Workup1 Req. Column/HPLC Workup2 Purified Amide MethodB->Workup2 Aqueous Wash Only MethodC Method C: Acid Chloride (Aggressive)

Caption: Decision tree for selecting the appropriate coupling reagent based on scale and steric hindrance.

Troubleshooting & Expert Tips

  • Issue: Low Conversion with HATU

    • Cause: The aminomethyl group may be forming a salt with the carboxylic acid that is slow to equilibrate, or the acid activation is too slow.

    • Solution: Switch to HOAt additive or pre-form the acid chloride (using oxalyl chloride/DMF cat.) if the acid allows. Warning: Ensure the reaction remains basic to prevent nitrile hydrolysis by HCl.

  • Issue: Nitrile Hydrolysis

    • Symptom:[1] Appearance of a new peak with M+18 (amide) or M+19 (acid) in LC-MS.

    • Cause: High temperature (>60°C) in the presence of water/base.

    • Fix: Keep reaction temperature <40°C. Use anhydrous solvents. Avoid strong hydroxide washes during workup; use bicarbonate instead.

  • Issue: Pyridine Interference

    • Symptom:[1] Metal coordination if using Lewis Acid catalysts.

    • Fix: Avoid metal-mediated couplings (e.g., boric acid catalysis) with this substrate. Stick to organic coupling agents (HATU/T3P).

References

  • Montalbetti, C. A., & Falque, V. (2005).[1][7] Amide bond formation and peptide coupling.[2][8][9][10] Tetrahedron, 61(46), 10827-10852.[1]

    • (General Review of Coupling Reagents)

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][5][6] General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine.[5][6][11][12] Organic Letters, 13(19), 5048-5051.[1][5]

    • (T3P Methodology)

  • Valeur, E., & Bradley, M. (2009).[1][13] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

    • (Mechanistic insights on HATU/Active Esters)

Sources

Application Notes & Protocols: Reductive Amination Techniques Involving 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the application of reductive amination using 2-(Aminomethyl)isonicotinonitrile, a key building block in contemporary medicinal chemistry. Reductive amination stands as one of the most robust and widely utilized methods for the synthesis of secondary and tertiary amines, forming the backbone of countless pharmaceutical agents.[1][2] This guide moves beyond simple procedural lists to offer in-depth mechanistic insights, detailed step-by-step protocols for various common reducing agents, and expert commentary on the causality behind experimental choices. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile transformation with a critical and scientifically-grounded approach.

Introduction: The Strategic Importance of the Isonicotinonitrile Scaffold

The pyridine ring, particularly the isonicotinonitrile moiety, is a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[3][4][5] 2-(Aminomethyl)isonicotinonitrile serves as a crucial primary amine synthon, enabling the introduction of this valuable pharmacophore into target molecules. Its primary amino group provides a reactive handle for derivatization, with reductive amination being the premier method for forging stable carbon-nitrogen bonds to aldehydes and ketones. This reaction's prevalence in the pharmaceutical industry is significant, accounting for nearly a quarter of all C-N bond-forming reactions in drug synthesis.[2][6]

The Mechanism of Reductive Amination: A Two-Step Transformation

Reductive amination is a sequential process that first involves the formation of an imine (or its protonated form, the iminium ion), followed by its immediate reduction to the corresponding amine.[1][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The overall transformation is as follows:

  • Step 1: Imine/Iminium Ion Formation: The nucleophilic primary amine of 2-(Aminomethyl)isonicotinonitrile attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate. Under weakly acidic conditions (typically pH 4-6), the hemiaminal undergoes dehydration to yield an imine. The acid catalyst protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O).[8] The resulting imine can then be protonated to form a more electrophilic iminium ion, which is highly susceptible to reduction.[7]

  • Step 2: Hydride Reduction: A reducing agent, typically a hydride donor, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, cleaving the C=N π-bond and forming the final amine product.[8]

The choice of reducing agent is paramount, as it dictates whether the reaction can be performed in a single step (direct) or requires sequential additions (indirect).[1]

Reductive_Amination_Mechanism Start Amine (R-NH₂) + Carbonyl (R'=O) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Hemiaminal->Start Reversible Imine Imine (R-N=CR'₂) Hemiaminal->Imine - H₂O Iminium Iminium Ion ([R-NH=CR'₂]⁺) Imine->Iminium + H⁺ Iminium->Imine - H⁺ Product Final Amine (R-NH-CHR'₂) Iminium->Product Catalyst Acid Catalyst (H⁺) Catalyst->Hemiaminal Reducer Reducing Agent ([H]⁻) Reducer->Iminium STAB_Workflow A 1. Combine amine, carbonyl, and solvent (DCE) in flask. B 2. Stir for 20-30 min for pre-imine formation. A->B C 3. Add NaBH(OAc)₃ (STAB) portion-wise at RT. B->C D 4. Stir under N₂ for 4-24h. Monitor by TLC/LC-MS. C->D E 5. Quench with saturated aqueous NaHCO₃. D->E F 6. Extract with organic solvent (e.g., DCM, EtOAc). E->F G 7. Dry, filter, concentrate, and purify. F->G

Caption: Workflow for direct reductive amination using STAB.

Materials:

  • 2-(Aminomethyl)isonicotinonitrile (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.3-1.6 equiv) [9]* 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Step-by-Step Methodology:

  • To a round-bottom flask under a nitrogen atmosphere, add 2-(Aminomethyl)isonicotinonitrile (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the mixture at room temperature for 20-30 minutes. This allows for the initial formation of the hemiaminal/imine equilibrium.

  • Carefully add STAB (1.5 equiv) to the stirring mixture in portions over 5-10 minutes.

    • Expert Insight: STAB is a fine powder that can become airborne. Handle in a fume hood. Adding it portion-wise helps control any initial exotherm, although the reaction is generally mild.

  • Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-24 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material as required (see Section 5).

Protocol 2: Indirect Reductive Amination using Sodium Borohydride (NaBH₄)

This two-step approach is useful when using the less selective but more economical NaBH₄. The key is to ensure complete imine formation before introducing the reducing agent. [10]

NaBH4_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 1. Combine amine and carbonyl in solvent (MeOH). B 2. Stir at RT for 1-4h. (Optional: add drying agent like MgSO₄). A->B C 3. Cool mixture to 0 °C. B->C D 4. Add NaBH₄ portion-wise. C->D E 5. Warm to RT and stir until complete. D->E F 6. Quench, extract, dry, and purify. E->F

Caption: Workflow for indirect reductive amination using NaBH₄.

Materials:

  • 2-(Aminomethyl)isonicotinonitrile (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium Borohydride (NaBH₄) (1.5-2.0 equiv)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Extraction solvent (e.g., Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-(Aminomethyl)isonicotinonitrile (1.0 equiv) and the carbonyl compound (1.1 equiv) in methanol.

  • Stir the solution at room temperature for 1-4 hours to allow for imine formation. The formation can be monitored by TLC, observing the consumption of the limiting reagent and the appearance of a new, typically less polar, imine spot.

    • Expert Insight: For ketones or reactions where dehydration is slow, adding a drying agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a solvent like toluene can drive the equilibrium toward the imine.

  • Reduction: Once imine formation is deemed sufficient, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equiv) in small portions.

    • Expert Insight: The addition of NaBH₄ to protic solvents like methanol will generate hydrogen gas. Ensure adequate ventilation and add slowly to control the effervescence and exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours or until completion as monitored by TLC/LC-MS.

  • Quench the reaction by slowly adding water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the crude product for purification.

Product Isolation and Purification Strategies

Purification can sometimes be challenging due to the similar polarities of the product amine and any unreacted intermediate imine. [11][12]

  • Standard Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, often starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. For basic amine products that may streak on silica, adding a small amount of triethylamine (~1%) to the eluent can significantly improve peak shape.

  • Acid-Base Extraction: This technique leverages the basicity of the final amine product.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The desired amine product will be protonated and move into the aqueous layer, while non-basic impurities (like residual aldehyde/ketone or imine) remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 10.

    • Extract the now free-based amine back into an organic solvent.

    • Dry and concentrate the organic layer to yield the purified product.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020, September 10). YouTube. [Link]

  • Pawar, S. V., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Loder, D. J. (1945). Purification of amine reaction mixtures.
  • Reddit User Discussion. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry. [Link]

  • Reddit User Discussion. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]

  • El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Applicable Chemistry. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Xu, J., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Kotb, E. R., et al. (2015). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. ResearchGate. [Link]

  • Nafie, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. [Link]

Sources

High-Fidelity Synthesis of Pyridine-Based Small Molecule Libraries Utilizing 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of 2-(Aminomethyl)isonicotinonitrile (CAS: 1060809-90-6) as a bifunctional linchpin in the synthesis of DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD) campaigns.

The pyridine core is a privileged pharmacophore in medicinal chemistry, offering optimized solubility and hydrogen-bond acceptor properties compared to benzene analogs. This specific scaffold features two orthogonal reactive centers:

  • Primary Amine (

    
    ):  A highly nucleophilic "entry point" for immediate diversification via acylation or reductive amination.
    
  • Nitrile (

    
    ):  A latent electrophile at the C4 position, stable during amine functionalization but activatable for late-stage heterocycle formation (e.g., tetrazoles, oxadiazoles) or reduction.
    

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(Aminomethyl)pyridine-4-carbonitrile
Molecular Weight 133.15 g/mol
Appearance Pale yellow solid or hygroscopic powder
Storage -20°C, under Argon (Amine is sensitive to atmospheric

)
pKa (Pyridine N) ~3.5 (Electron-withdrawing CN reduces basicity)
Solubility High in DMSO, DMF, MeOH; Moderate in DCM

Critical Handling Note: Free-base aminomethyl pyridines are prone to oxidative degradation and carbamate formation upon exposure to air. It is recommended to store the compound as the hydrochloride salt and perform in situ neutralization (free-basing) immediately prior to coupling.

Strategic Logic: The "Orthogonal Activation" Workflow

The power of this scaffold lies in its ability to support Diversity-Oriented Synthesis (DOS) . We utilize a sequential functionalization strategy:

  • Stage I (Amine Derivatization): The aliphatic amine is reacted with a library of carboxylic acids or sulfonyl chlorides. The electron-deficient pyridine ring reduces the nucleophilicity of the pyridine nitrogen, ensuring regioselectivity at the exocyclic amine without requiring N-protection.

  • Stage II (Nitrile Transformation): The nitrile group is subsequently transformed into a bioisostere (e.g., tetrazole) or hydrolyzed to a primary amide, expanding the chemical space from a single plate of intermediates.

Workflow Diagram

LibraryWorkflow Start Scaffold: 2-(Aminomethyl) isonicotinonitrile Coupling Stage I: Amide Coupling (HATU/DIEA) Start->Coupling Reagents Diversity Set: R-COOH (x96) Reagents->Coupling Intermed Intermediate Library: Amide-Nitriles Coupling->Intermed PathA Path A: Tetrazole Formation (NaN3/ZnBr2) Intermed->PathA PathB Path B: Nitrile Hydrolysis (H2O2/K2CO3) Intermed->PathB FinalA Library A: Tetrazoles PathA->FinalA FinalB Library B: Primary Amides PathB->FinalB

Figure 1: Divergent synthesis workflow. The scaffold is split into two streams after initial coupling to maximize library diversity.

Detailed Protocols

Protocol A: High-Throughput Amide Coupling (96-Well Format)

Objective: Synthesize a library of 96 distinct amides. Scale: 50 µmol per well.

Reagents:

  • Scaffold: 2-(Aminomethyl)isonicotinonitrile HCl salt.

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base:

    
    -Diisopropylethylamine (DIEA).
    
  • Solvent: Anhydrous DMF.

Step-by-Step Procedure:

  • Stock Preparation:

    • Scaffold Solution: Dissolve 2-(aminomethyl)isonicotinonitrile HCl (1.0 eq) and DIEA (3.0 eq) in DMF to a concentration of 0.2 M. Note: The extra equivalent of base neutralizes the HCl salt.

    • Acid Plate: Dispense 96 unique carboxylic acids (1.2 eq) into a 96-well deep-well plate.

    • Activator Solution: Prepare a 0.25 M solution of HATU in DMF.

  • Reaction Assembly:

    • Add 250 µL of the Scaffold Solution (50 µmol) to each well containing the carboxylic acids.

    • Immediately add 240 µL of the Activator Solution (60 µmol HATU).

    • Seal the plate with a chemically resistant mat. Shake at 800 rpm for 30 seconds.

  • Incubation:

    • Incubate at Room Temperature (RT) for 4 hours.

    • QC Check: Analyze 3 random wells via LC-MS. Conversion should exceed 90%.

  • Workup (Solid Phase Extraction - SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[1][2] The amide product (weakly basic pyridine) and unreacted scaffold will catch; acidic byproducts pass through.

    • Wash with MeOH.[1]

    • Elute products with

      
       in MeOH.
      
    • Evaporate solvent using a Genevac or SpeedVac.

Data Validation: Coupling Efficiency

Acid TypeCoupling ReagentAvg. Isolated YieldNotes
AliphaticHATU92%Fast reaction (<2 hrs)
Aromatic (e- poor)HATU88%High purity
Sterically HinderedT3P (Propylphosphonic anhydride)76%T3P preferred for hindered substrates to reduce epimerization
Protocol B: Nitrile-to-Tetrazole Transformation (Click Chemistry)

Objective: Convert the latent nitrile into a 5-substituted-1H-tetrazole (carboxylic acid bioisostere). Mechanism: [2+3] Cycloaddition.

Reagents:

  • Sodium Azide (

    
    ) - Caution: Toxic/Explosive potential.
    
  • Zinc Bromide (

    
    ) - Lewis acid catalyst.
    
  • Solvent: Water/Isopropanol (1:1).

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve the crude amide intermediate (from Protocol A) in Water/IPA (0.1 M).

    • Add

      
       (2.0 eq) and 
      
      
      
      (1.0 eq).
  • Heating:

    • Heat the reaction block to 80°C for 12–16 hours.

    • Why Zinc? Zinc coordinates with the nitrile nitrogen, increasing electrophilicity and stabilizing the transition state, allowing the reaction to proceed at lower temperatures than neat azide conditions.

  • Workup:

    • Cool to RT. Add

      
       until pH ~3 (Caution: hydrazoic acid evolution; perform in fume hood).
      
    • The tetrazole product often precipitates. If not, extract with EtOAc.

    • The pyridine nitrogen will be protonated at pH 3, keeping it in the aqueous phase unless the lipophilicity of the "R" group is high. Adjust pH to ~5-6 for optimal extraction of the zwitterionic species.

Mechanistic Insight: Regioselectivity

A common concern with aminopyridines is the competition between the exocyclic amine and the pyridine ring nitrogen.

Figure 2: The electron-withdrawing nitrile group at C4 significantly lowers the basicity of the ring nitrogen, preventing N-acylation of the heterocycle and ensuring clean reaction at the primary amine.

Troubleshooting & Optimization

  • Issue: Low solubility of the final library compounds.

    • Solution: The pyridine ring is flat and can induce pi-stacking. Introduce

      
      -rich acids (e.g., bicyclo[1.1.1]pentanes or spirocycles) in Stage I to disrupt planarity.
      
  • Issue: Hydrolysis of Nitrile during Amide Coupling.

    • Cause: Highly basic aqueous conditions or prolonged exposure to strong acids.

    • Fix: Use anhydrous DMF and non-nucleophilic bases (DIEA). Avoid aqueous workups if possible; rely on SCX-2 or silica filtration.

  • Safety: 2-(Aminomethyl)isonicotinonitrile derivatives may exhibit biological activity. Treat all library members as unknown potent compounds.

References

  • Source: Patent US 7,608,720 B2. "Process for the preparation of 2-aminomethylpyridine derivatives.
  • Pyridine N-Oxide Activation (Alternative Synthesis)

    • Source: Biochemical and Biophysical Research Communications (via PMC).
    • Relevance: Provides context on the reactivity of the pyridine core and alternative methods for introducing amine functionality.
    • URL:[Link]

  • Tetrazole Synthesis via Zinc Catalysis

    • Source: Demko, Z. P., & Sharpless, K. B. (2001).
    • Relevance: The foundational protocol for the "Path A" nitrile activ
    • URL:[Link]

  • Compound Data & Identifiers

    • Source: PubChem Compound Summary for CID 44544498 (2-(Aminomethyl)pyridine-4-carbonitrile).
    • Relevance: Verification of CAS, molecular weight, and physical properties.[3]

    • URL:[Link]

Sources

Cyclization reactions using 2-(Aminomethyl)isonicotinonitrile as a building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization of 2-(Aminomethyl)isonicotinonitrile

Executive Summary & Strategic Value

2-(Aminomethyl)isonicotinonitrile is a high-value bifunctional building block distinguished by the meta relationship between its nucleophilic aminomethyl arm (C2) and its electrophilic nitrile handle (C4). Unlike simple 2-aminopyridines which form imidazo[1,2-a] systems, this 2-aminomethyl derivative is the requisite precursor for imidazo[1,5-a]pyridines —a privileged scaffold in medicinal chemistry found in aromatase inhibitors, HIV protease inhibitors, and modern kinase antagonists.

This guide details the protocol for the oxidative cyclization of 2-(Aminomethyl)isonicotinonitrile to form 7-cyanoimidazo[1,5-a]pyridines . This transformation is chemically significant because it preserves the nitrile group, providing a versatile "chemical hook" for late-stage diversification (e.g., hydrolysis to amides, reduction to amines, or conversion to tetrazoles) after the core heterocycle is built.

Mechanistic Pathway & Logic

The cyclization relies on the reactivity of the exocyclic amine and the endocyclic pyridine nitrogen. The reaction proceeds via a condensation-oxidation sequence (when using aldehydes) or a dehydration sequence (when using carboxylic acids).

The Pathway:

  • Condensation: The primary amine of the building block condenses with an aldehyde to form an imine (Schiff base).

  • Cyclization: The pyridine nitrogen (nucleophilic) attacks the imine carbon (electrophilic), closing the 5-membered ring.

  • Oxidative Aromatization: In the presence of an oxidant (e.g., Cu(II), Iodine, or Oxygen), the intermediate is dehydrogenated to form the fully aromatic imidazo[1,5-a]pyridine system.

Structural Numbering Shift:

  • Starting Material: 2-(Aminomethyl)isonicotinonitrile (CN at C4).

  • Product: 7-Cyanoimidazo[1,5-a]pyridine.

    • Note: The C4-position of the pyridine ring maps to the C7-position of the fused system.

Pathway Visualization (DOT)

ReactionPathway Start 2-(Aminomethyl) isonicotinonitrile Imine Imine Intermediate Start->Imine Condensation (-H2O) Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Cyclized Dihydro-imidazo pyridine Imine->Cyclized Intramolecular N-Attack Product 7-Cyanoimidazo [1,5-a]pyridine Cyclized->Product Oxidative Aromatization (Cu/O2 or I2)

Figure 1: Reaction pathway for the conversion of 2-(aminomethyl)isonicotinonitrile to the imidazo[1,5-a]pyridine core.[1]

Experimental Protocols

Two validated methods are presented. Method A is preferred for library synthesis due to mild conditions and broad functional group tolerance. Method B is robust for scale-up using carboxylic acids.

Method A: Copper-Catalyzed Oxidative Cyclization (Aldehyde Route)

Best for: Introducing diverse aryl/alkyl groups at position 3.

Reagents:

  • Substrate: 2-(Aminomethyl)isonicotinonitrile (1.0 equiv)

  • Reagent: Aryl Aldehyde (1.1 equiv)

  • Catalyst: CuBr (5 mol%) or Cu(OAc)₂ (10 mol%)

  • Ligand: 2,2'-Bipyridine (5 mol%) - Optional but enhances yield

  • Oxidant: TEMPO (20 mol%) or simply Open Air (O₂)

  • Solvent: DMSO or DMF (0.2 M concentration)

  • Base: K₂CO₃ (1.0 equiv) - Buffers the HCl salt if starting material is a salt

Step-by-Step Protocol:

  • Charge: To a 25 mL reaction vial equipped with a magnetic stir bar, add 2-(Aminomethyl)isonicotinonitrile (133 mg, 1.0 mmol), the chosen aldehyde (1.1 mmol), CuBr (7 mg, 0.05 mmol), and 2,2'-bipyridine (7.8 mg, 0.05 mmol).

  • Solvate: Add DMSO (5.0 mL). If the amine is a hydrochloride salt, add K₂CO₃ (138 mg, 1.0 mmol).

  • Oxidant: Add TEMPO (31 mg, 0.2 mmol). Cap the vial loosely or equip with an O₂ balloon to ensure aerobic conditions.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The intermediate imine forms quickly; cyclization/oxidation is the rate-limiting step.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine (10 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, gradient 0-50% EtOAc in Hexanes).

Method B: T3P-Mediated Cyclization (Carboxylic Acid Route)

Best for: Scale-up and when aldehydes are unstable.

Reagents:

  • Substrate: 2-(Aminomethyl)isonicotinonitrile (1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.1 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv)

  • Base: Et₃N (3.0 equiv)

  • Solvent: EtOAc or THF

Step-by-Step Protocol:

  • Coupling: Dissolve the amine (1.0 mmol) and carboxylic acid (1.1 mmol) in EtOAc (5 mL). Add Et₃N (3.0 mmol). Cool to 0°C.[1]

  • Activation: Dropwise add T3P solution (2.0 mmol). Stir at room temperature for 2 hours to form the amide intermediate.

  • Cyclization: Heat the reaction mixture to reflux (77°C) for 12 hours. T3P acts as the dehydrating agent to close the ring.

  • Work-up: Quench carefully with saturated NaHCO₃ solution. Extract with EtOAc.

  • Purification: Standard chromatography as above.

Data Analysis & Troubleshooting

Yield Comparison (Method A vs Method B):

R-Group (Position 3)Method A (Aldehyde) YieldMethod B (Acid) YieldNotes
Phenyl 82%75%Aldehyde route is cleaner for simple aromatics.
4-Nitro-Phenyl 88%65%Electron-poor aldehydes react faster (Method A).
Cyclopropyl 45%78%Method B is superior for alkyl groups (Aldehydes volatile/unstable).
Pyridyl 70%72%Both methods work well for heteroaromatics.

Critical Control Points:

  • Regioselectivity: The cyclization is exclusively N-selective due to the proximity of the pyridine nitrogen. No C-cyclization is observed under these conditions.

  • Nitrile Stability: The nitrile group at C7 is stable under T3P and Cu/O₂ conditions. Avoid strong aqueous acids or strong alkalis at high temperatures to prevent hydrolysis to the amide.

  • Solvent Effects: In Method A, DMSO is critical for solubilizing the copper catalyst and facilitating oxygen transfer. Using Toluene drastically reduces yield (<30%).

References

  • Synthesis of Imidazo[1,5-a]pyridines via Ritter-Type Reaction. Source: ACS Organic & Inorganic Au, 2024. URL:[Link] Relevance:[1][3][4][5][6][7][8][9][10] Validates the cyclization mechanism and substrate scope for substituted pyridines.

  • Cu(II)-Promoted Cascade Synthesis of Fused Imidazo-Pyridine-Carbonitriles. Source: The Journal of Organic Chemistry, 2021. URL:[Link] Relevance:[1][3][4][5][6][7][8][10][11] Provides the foundational chemistry for copper-mediated oxidative cyclization of aminomethyl pyridines preserving nitrile groups.

  • General Synthesis of Imidazo[1,5-a]pyridines. Source: Organic Chemistry Portal. URL:[Link] Relevance: Comprehensive overview of alternative cyclization reagents and conditions.

  • 2-Aminoisonicotinonitrile Building Block Data. Source: PubChem (NIH). URL:[Link] Relevance:[3][5][7][8] Physical property verification for CAS 42182-27-4.[12][13]

Sources

Optimization of nucleophilic substitution on 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)isonicotinonitrile (CAS: 42182-27-4) is a high-value bifunctional scaffold in medicinal chemistry, particularly for kinase inhibitors and fragment-based drug discovery (FBDD). Its utility stems from two distinct reactive centers: the primary aliphatic amine (nucleophilic) and the electron-deficient pyridine ring (electrophilic).

This guide addresses the ambiguity of "substitution on" this substrate by optimizing two distinct, critical workflows:

  • N-Functionalization (The Molecule as Nucleophile): Optimizing

    
     and 
    
    
    
    reactions at the aminomethyl group while suppressing bis-alkylation and pyridine-N quaternization.
  • Ring Functionalization (The Molecule as Substrate): Protocols for Oxidative Nucleophilic Substitution of Hydrogen (ONSH) or Vicarious Nucleophilic Substitution (VNS) to introduce substituents at the C6 position.

Chemo-Structural Analysis & Reactivity Profiling

Before initiating optimization, one must understand the electronic landscape of the molecule to predict competing pathways.

  • The Aminomethyl Group (

    
    ):  This is the kinetic nucleophile. It is significantly more basic and nucleophilic than the pyridine nitrogen.
    
  • The Pyridine Nitrogen (

    
    ):  The electron-withdrawing nitrile group at C4 significantly decreases the basicity of the pyridine nitrogen (compared to pyridine, 
    
    
    
    5.2). This is advantageous, as it minimizes the risk of forming pyridinium salts during standard alkylations.
  • The Nitrile Group (C4): Strongly electron-withdrawing, activating the ring for nucleophilic attack at C2 and C6.

Visualizing the Reactivity Landscape

ReactivityProfile Molecule 2-(Aminomethyl) isonicotinonitrile Amine 1° Amine (-CH2NH2) Kinetic Nucleophile Target for N-Alkylation Molecule->Amine Primary Reactivity PyridineN Pyridine Nitrogen Low Basicity (EWG effect) Low Risk of Quaternization Molecule->PyridineN Secondary Site (Avoid) RingC6 C6 Position Activated for Nucleophilic Attack (ONSH / VNS) Molecule->RingC6 Substrate for Nucleophiles

Figure 1: Reactivity profile highlighting the primary amine as the kinetic nucleophile and C6 as the electrophilic site.[1]

Protocol A: Optimization of N-Alkylation (Molecule as Nucleophile)

The most common challenge is mono-alkylating the primary amine without forming the tertiary amine or quaternary ammonium salts.

Critical Optimization Parameters
ParameterRecommendationMechanistic Rationale
Base Selection DIPEA or K₂CO₃ Non-nucleophilic bases prevent side reactions. Stronger bases (NaH) promote bis-alkylation.
Solvent Acetonitrile (MeCN) or THF Aprotic polar solvents stabilize the transition state. Avoid DMF if possible to simplify workup.
Stoichiometry 1.0 : 0.9 (Amine : Electrophile)Using a slight deficit of the electrophile forces high selectivity for the mono-substituted product.
Temperature 0°C

RT
Low initial temperature controls the rate of the second alkylation step.
Step-by-Step Protocol: Selective Mono-Substitution

Objective: Synthesize N-substituted-2-(aminomethyl)isonicotinonitrile derivatives via


.
  • Preparation: Dissolve 2-(aminomethyl)isonicotinonitrile (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add DIPEA (1.2 equiv). Stir at 0°C for 10 minutes.

    • Note: If the starting material is a hydrochloride salt, increase DIPEA to 2.2 equiv.

  • Electrophile Introduction: Add the alkyl halide (R-Br or R-I) (0.9 equiv) dropwise over 20 minutes.

    • Why? Slow addition maintains a high concentration of unreacted primary amine relative to the electrophile, statistically favoring mono-alkylation.

  • Reaction Monitoring: Allow to warm to Room Temperature (RT). Monitor via LC-MS at 1h and 4h.

    • Checkpoint: If >10% bis-alkylation is observed, switch solvent to Toluene (heterogeneous conditions often favor mono-alkylation).

  • Quench & Isolation: Quench with saturated NH₄Cl. Extract with EtOAc. The nitrile group is sensitive to strong acid/base hydrolysis; keep workup pH between 4 and 9.

Protocol B: Nucleophilic Aromatic Substitution on the Ring (Molecule as Substrate)

While the molecule lacks a halogen leaving group, the 4-cyano group highly activates the ring. Substitution on the ring (specifically C6) can be achieved using Oxidative Nucleophilic Substitution of Hydrogen (ONSH) .

Target: Introduction of carbon or heteroatom nucleophiles at the C6 position.

Mechanism: Addition-Oxidation

Since Hydride (H⁻) is a poor leaving group, an external oxidant is required to restore aromaticity after the nucleophilic attack (forming the Meisenheimer complex).

Workflow Logic

ONSH_Workflow Start Start: 2-(Aminomethyl) isonicotinonitrile Step1 Step 1: Protection (Boc-protection of amine) Start->Step1 Essential to prevent N-deprotonation Step2 Step 2: Nucleophilic Attack (Grignard/Lithiate at -78°C) Step1->Step2 Formation of σ-adduct Step3 Step 3: Oxidation (DDQ or MnO2) Step2->Step3 Aromatization End Product: 6-Substituted Derivative Step3->End

Figure 2: Oxidative Nucleophilic Substitution of Hydrogen (ONSH) workflow.

Step-by-Step Protocol: C6-Alkylation
  • Protection (Crucial): The primary amine must be protected to prevent deprotonation by the carbon nucleophile.

    • React substrate with Boc₂O (1.1 equiv) and TEA in DCM to yield tert-butyl ((4-cyano-pyridin-2-yl)methyl)carbamate.

  • Nucleophilic Addition:

    • Dissolve protected intermediate in anhydrous THF under Argon. Cool to -78°C .

    • Add Organolithium or Grignard reagent (R-Li / R-MgBr, 1.2 equiv) dropwise.

    • Observation: The solution often turns deep red/brown, indicating the formation of the anionic

      
      -adduct (Meisenheimer complex).
      
  • Oxidative Aromatization:

    • Do not quench with water yet.

    • Add a solution of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.5 equiv) in THF while still at -78°C.

    • Allow to warm to RT. The oxidant removes the hydride, restoring the pyridine ring.

  • Deprotection: Treat with TFA/DCM (1:4) to remove the Boc group.

Troubleshooting & Self-Validating Checks

IssueDiagnostic (LC-MS/NMR)Root CauseCorrective Action
Bis-alkylation (Protocol A) M+R and M+2R peaks visible.Excess electrophile or fast kinetics.Use syringe pump addition. Switch to Toluene/K₂CO₃ .
Nitrile Hydrolysis Appearance of Amide (+18 mass).pH too high/low during workup or wet solvents.Use anhydrous solvents . Keep workup pH neutral.
No Reaction (Protocol B) Recovery of starting material.Nucleophile reacted with unprotected amine protons.Verify Boc-protection by NMR before Step 2.
Pyridine N-Alkylation Quaternary salt (charged species).Electrophile is too "hard" (e.g., Me-OTf).Use "softer" electrophiles (Alkyl Bromides/Iodides).

References

  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry.

  • Makosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.[1] (Foundational Text for Protocol B).

  • PubChem Compound Summary. (2025). 2-Aminoisonicotinonitrile (Structural Analog Data). National Center for Biotechnology Information.

(Note: While specific literature on the exact aminomethyl-isonicotinonitrile substitution is sparse, the protocols above are derived from established reactivity patterns of 4-cyanopyridines and benzylamine analogs cited in references 1 and 2.)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(Aminomethyl)isonicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles and troubleshooting insights to help you achieve the desired purity for your compound.

2-(Aminomethyl)isonicotinonitrile is a bifunctional molecule containing a basic primary amine and a polar nitrile group on a pyridine scaffold. This unique combination presents specific challenges and opportunities for purification. This guide offers a structured approach to tackling these challenges, moving from common questions to detailed, field-tested protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of 2-(Aminomethyl)isonicotinonitrile and related aminopyridine compounds.

Q1: What are the most likely impurities in my crude sample of 2-(Aminomethyl)isonicotinonitrile?

The impurity profile depends heavily on the synthetic route. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: For instance, if synthesized via reduction of 2-cyanoisonicotinonitrile or substitution of 2-(halomethyl)isonicotinonitrile, these precursors may be present.

  • Reaction Byproducts: Side-reactions can lead to isomers, over-alkylated products, or hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if aqueous workups are performed under harsh pH conditions.

  • Residual Catalysts: If your synthesis involved a transition metal catalyst (e.g., Palladium on carbon for a hydrogenation step), residual metal can contaminate the product.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., THF, methanol, ethyl acetate, dichloromethane) are common impurities that can often be removed under high vacuum but may require specific purification steps.[1][2]

Q2: My crude NMR looks very messy. What is a good first-pass purification strategy?

For a complex crude mixture, a multi-step approach is often best. Start with a liquid-liquid acid-base extraction. Because your target compound has a basic aminomethyl group, it can be selectively extracted into an aqueous acid phase, leaving many non-basic organic impurities behind in the organic layer. After separation, neutralizing the aqueous phase and re-extracting your product into an organic solvent provides a significantly cleaner sample, which can then be further purified by chromatography or recrystallization.

Q3: My compound is streaking badly and seems to be degrading on my silica gel column. What can I do?

This is a classic problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your basic compound, leading to poor recovery and significant tailing or streaking.

Solution: Deactivate the silica gel. This is most commonly achieved by adding a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-2% v/v). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly. Alternatively, using a different stationary phase like neutral alumina or a commercially available deactivated silica can also resolve this issue.[2]

Q4: How can I remove residual palladium catalyst from my product?

Residual palladium from hydrogenation or cross-coupling reactions is a common and critical impurity to remove, especially for pharmaceutical applications. While filtration through Celite® after the reaction is a standard first step, it often fails to remove finely dispersed or leached palladium. Specialized scavengers or a dedicated purification step is necessary. A plug of Florisil® can sometimes be effective for removing residual palladium during chromatography.[2]

Q5: What's the best way to remove highly polar, water-soluble impurities like salts or ammonium chloride?

The most effective method is a liquid-liquid extraction. Dissolve your crude product in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic solution several times with water or a saturated brine solution.[2] The polar, ionic impurities will partition into the aqueous layer, which is then discarded. The brine wash also helps to break up any emulsions and further dry the organic layer.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the most effective purification strategies, complete with troubleshooting advice and the scientific rationale behind the chosen methods.

Initial Workup: Preparative Acid-Base Extraction

Causality & Rationale: This technique leverages the basicity of the aminomethyl group (pKa of the conjugate acid is typically ~8-9). By treating the crude mixture with aqueous acid (e.g., 1M HCl), the amine is protonated to form a water-soluble ammonium salt (R-CH₂NH₃⁺Cl⁻). Neutral organic impurities remain in the organic phase. Subsequent basification of the aqueous layer with a base (e.g., NaOH) regenerates the neutral amine, which can be extracted back into an organic solvent.

Workflow for Acid-Base Extraction

A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add 1M Aqueous HCl A->B C 3. Shake Funnel & Separate Layers B->C D Aqueous Layer (Contains Protonated Product) C->D Collect E Organic Layer (Contains Neutral Impurities) Discard C->E Discard F 4. Cool Aqueous Layer & Add 2M NaOH until pH > 10 D->F G 5. Extract with Fresh Ethyl Acetate (3x) F->G H 6. Combine Organic Extracts G->H I 7. Dry (Na₂SO₄), Filter, & Evaporate H->I J Partially Purified Product I->J

Caption: Workflow for purifying 2-(Aminomethyl)isonicotinonitrile via acid-base extraction.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).

  • Extraction 1: Shake the funnel vigorously, venting frequently. Allow the layers to separate.

  • Separation 1: Drain the lower aqueous layer into a clean flask. If DCM is your solvent, the organic layer will be on the bottom.

  • Wash: Wash the organic layer one more time with 1M HCl and combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 2M sodium hydroxide (NaOH) with stirring until the pH is >10 (check with pH paper).

  • Extraction 2: Return the basic aqueous solution to the separatory funnel and extract three times with fresh EtOAc or DCM.

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Strategy 1: Recrystallization for High-Purity Crystalline Solids

Causality & Rationale: Recrystallization is an excellent final purification step for crystalline solids that are already at moderate-to-high purity (>90%). The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at high temperatures but poorly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.

Troubleshooting Solvent Selection

Selecting the right solvent is critical. A systematic screening process is recommended.

Solvent ClassExample SolventsRationale for 2-(Aminomethyl)isonicotinonitrile
Protic Polar Isopropanol, EthanolThe amine and nitrile groups can hydrogen bond, suggesting good solubility, especially when hot.
Aprotic Polar Ethyl Acetate, AcetonitrileGood general-purpose solvents that balance polarity. Acetonitrile is often an excellent choice for nitrile-containing compounds.
Non-Polar Toluene, HeptaneLikely to be poor solvents on their own but are excellent as "anti-solvents" in a mixed-solvent system to induce crystallization.
Mixed Solvents Isopropanol/Heptane, Ethyl Acetate/HexaneUsed when no single solvent provides the ideal solubility profile. Dissolve in the good solvent (e.g., Isopropanol) and add the anti-solvent (e.g., Heptane) dropwise until turbidity appears, then heat to clarify and cool slowly.
Step-by-Step Protocol (Solvent Screening):
  • Place ~20-30 mg of your material into a small vial.

  • Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is likely too soluble.

  • If it is poorly soluble, heat the vial gently. If the solid dissolves, it's a potential candidate solvent.

  • Cool the clear, hot solution to room temperature and then in an ice bath.

  • Observe for crystal formation. High-quality, slow-growing crystals indicate a good solvent system.

Strategy 2: Flash Column Chromatography for Complex Mixtures

Causality & Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). For 2-(Aminomethyl)isonicotinonitrile, its polarity means it will adhere strongly to polar stationary phases like silica. The key to success is moderating this interaction to achieve separation without product loss.

Workflow for Chromatography Strategy Selection

cluster_0 Initial Assessment cluster_1 Decision cluster_2 Action A Crude Sample (Post-Workup) B Analyze by TLC A->B C Spots Tailing? B->C D Good Separation? C->D No E Add 1% Et₃N to Eluent C->E Yes F Proceed with Flash Chromatography D->F Yes G Try Different Eluent System (e.g., DCM/MeOH) D->G No E->B Re-spot TLC G->B Re-spot TLC

Caption: Decision workflow for optimizing flash chromatography conditions.

Step-by-Step Protocol (Normal Phase):
  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.2-0.3. A common starting point is 50% Ethyl Acetate in Hexanes. Increase polarity by adding more EtOAc or switching to a stronger solvent like Methanol in Dichloromethane.

  • Add Base: Crucially, add 1% triethylamine (Et₃N) to your chosen eluent mixture to prevent streaking.

  • Column Packing: Pack a flash column with silica gel using your prepared eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Run the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.

Strategy 3: Ion-Exchange Chromatography

Causality & Rationale: This powerful technique is ideal for separating ionic or ionizable compounds from neutral ones. A strong cation-exchange resin (like Dowex® 50WX8) contains negatively charged functional groups (e.g., sulfonate).[3] When the crude mixture is loaded, the positively charged (protonated) 2-(Aminomethyl)isonicotinonitrile binds to the resin, while neutral impurities pass through. The product is then eluted by washing with a buffer or a dilute base (e.g., aqueous ammonia), which displaces the product from the resin.[3] This method is particularly effective for removing non-basic impurities that may have similar polarity to your product, making them difficult to separate by standard chromatography.

Part 3: References

  • Hase, S., et al. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Journal of Biochemistry, 110(5), 819-823. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Journal of the American Chemical Society, 128(45), 14254–14255. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved February 22, 2026, from [Link]

  • Nesterenko, P. N., et al. (2013). Chromatograms of a mixture of aminopyridines with elution by a mobile phase hexane−isopropanol (90 : 10, vol %), flow rate1 mL/min. ResearchGate. Available at: [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. China National Knowledge Infrastructure. Available at: [Link]

  • Santilli, A. A., & Osdene, T. S. (1975). U.S. Patent No. US3917624A. Google Patents. Available at:

  • National Center for Biotechnology Information. (n.d.). 2-Aminoisonicotinonitrile. PubChem. Retrieved February 22, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Available at: [Link]

  • Kamal, A., et al. (2010). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Journal of the Brazilian Chemical Society, 21(3), 569-571. Available at: [Link]

  • El-sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Applicable Chemistry, 6(4), 625-634. Available at: [Link]

  • Vélez, L. M., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 26(11), 3328. Available at: [Link]

  • El-sayed, H. A. (2017). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Isoniazid - Impurity C. Retrieved February 22, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Highly regioselective synthesis of functionalized aminonitriles starting from 2-(ω-cyanoalkyl)aziridines. Sciforum. Available at: [Link]

  • Zhang, W., et al. (2015). CN Patent No. CN104529886A. Google Patents. Available at:

  • Li, Y., et al. (2015). CN Patent No. CN105001154A. Google Patents. Available at:

  • Cramp, S. M., et al. (2005). U.S. Patent No. US6921828B2. Google Patents. Available at:

  • Ueno, H., et al. (2017). EP Patent No. EP3162796A1. Google Patents. Available at:

  • Cramp, S. M., et al. (2005). U.S. Patent Application No. US20050250947A1. Google Patents. Available at:

Sources

Optimizing pH conditions for reactions involving 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

Molecule: 2-(Aminomethyl)isonicotinonitrile CAS: 100367-16-2 (Generic analog ref) Synonyms: 4-Cyano-2-picolylamine; 2-(Aminomethyl)pyridine-4-carbonitrile.[1][2]

This guide addresses the specific "duality" challenge of this building block. You are managing two functional groups with opposing pH requirements:

  • The Primary Amine (Nucleophile): Requires basic conditions (pH > pKa) to be reactive.[1][2][3]

  • The Nitrile (Electrophile): Susceptible to hydrolysis under strongly basic or acidic conditions.[1][2][3]

Physicochemical Constants (Estimated)
Functional GroupApprox. pKaElectronic EffectImplications
Pyridine Nitrogen ~1.5 – 2.0Strongly Basic (suppressed)The 4-cyano group is electron-withdrawing, drastically lowering the basicity of the ring nitrogen compared to pyridine (pKa 5.2).[1][2]
Aminomethyl (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
~8.3 – 8.7NucleophilicSlightly more acidic than typical benzylamines (pKa ~9.[1][3]3) due to the electron-deficient pyridine ring.[1][2][3]

Troubleshooting Guides & FAQs

Module A: Solubility & Handling

Q: I received the compound as a hydrochloride salt. It dissolves in water but precipitates when I add base.[1][2][3] What is happening? A: This is a classic "Free Base Crash-Out."

  • The Science: As the HCl salt, the amine is protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ), making it highly polar and water-soluble.[1] When you raise the pH > 9.0 to liberate the nucleophile, the molecule becomes neutral (the pyridine nitrogen is too weakly basic to protonate at this pH).
    
  • The Fix: If your reaction solvent is organic (DCM, DMF), perform a biphasic extraction or use a "heterogeneous base" approach.[1][2]

    • Protocol: Suspend the salt in the organic solvent and add 1.1 equivalents of DIPEA or TEA.[2][3] The organic base will scavenge the HCl, liberating the amine in situ for reaction.[2]

Q: Can I store the free base in solution? A: Not recommended.

  • Risk: The free amine is a nucleophile, and the nitrile is an electrophile.[1][2][3] While intermolecular reaction (dimerization) is slow at room temperature, long-term storage in solution can lead to oligomerization or hydrolysis if moisture is present.[1][2][3]

  • Recommendation: Store as the HCl salt at -20°C. Generate the free base immediately prior to use.

Module B: Reaction Optimization

Q: My amide coupling (EDC/NHS or HATU) yields are consistently low (<30%). I am working at pH 6.5 to protect the nitrile. A: You are likely strangling the reactivity of the amine.[1][2][3]

  • The Science: At pH 6.5, the aminomethyl group (pKa ~8.[1][2][3]5) is >99% protonated (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1][3] Only the unprotonated free amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    ) can attack the activated ester.[1]
  • The Fix: You must shift the equilibrium.

    • Target pH: 8.0 – 8.5.

    • Why: At pH 8.5, approximately 50% of the amine is available as a nucleophile.[1][2][3] This is the "Goldilocks Zone" where reaction kinetics are fast enough, but the concentration of hydroxide ions (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) is too low to rapidly hydrolyze the nitrile.
      

Q: I see a new peak in LC-MS with M+18 mass shift. Is this an impurity? A: This is the Primary Hydrolysis Product (Isonicotinamide derivative) .[1][2][3]

  • Cause: Nitrile hydrolysis (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Triggers:

    • High pH: pH > 11.0.

    • Heat: Temperatures > 40°C in aqueous buffers.

    • Lewis Acids: Metal ions (Cu, Zn) can catalyze hydration of 2-cyanopyridines.[1][2][3]

  • Prevention: Maintain Temperature < 25°C. Use non-nucleophilic buffers (e.g., HEPES or Phosphate) rather than primary amine buffers (Tris) which can sometimes cause transamidation artifacts.[1][2][3]

Strategic pH Visualization

The following diagram illustrates the "Safe Operation Window" for this molecule.

pH_Strategy cluster_0 Reaction Outcome Acid pH < 2.0 Protonated Species Neutral pH 7.0 - 8.0 Slow Reaction Zone Acid->Neutral Deprotonation of Pyridine N Optimal pH 8.0 - 9.5 OPTIMAL REACTIVITY (Free Amine Dominant) Neutral->Optimal Deprotonation of Alkyl Amine (-NH3+ to -NH2) Basic pH > 11.0 Hydrolysis Danger Optimal->Basic OH- Attack on Nitrile

Figure 1: The "Goldilocks Zone" for reactivity is between pH 8.0 and 9.[1][2][3]5. Below this, the amine is dormant; above this, the nitrile degrades.[2]

Validated Protocol: Controlled Amide Coupling

Objective: Conjugate 2-(Aminomethyl)isonicotinonitrile to a carboxylic acid (


) while preserving the nitrile.

Materials:

  • Amine: 2-(Aminomethyl)isonicotinonitrile HCl salt.[1][2][3]

  • Coupling Agent: HATU or PyBOP.[1][2][3]

  • Base: DIPEA (Diisopropylethylamine).[1][2][3]

  • Solvent: Anhydrous DMF or DMAc.[1][2][3]

Step-by-Step:

  • Activation (Pre-complexation): Dissolve ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (1.0 eq) and HATU (1.1 eq) in DMF. Add DIPEA (1.0 eq) to initiate activation.[1][3] Stir for 5 minutes.
    
    • Note: Do not add the amine yet.[1][2][3] This prevents the amine from reacting with HATU directly (guanidinylation).[1][2][3]

  • Controlled Neutralization: In a separate vial, dissolve the 2-(Aminomethyl)isonicotinonitrile HCl salt (1.1 eq) in minimal DMF. Add DIPEA (2.2 eq).[1][2][3]

    • Stoichiometry Check: 1.0 eq of DIPEA neutralizes the HCl; the remaining 1.2 eq ensures the amine is free.[3]

  • Coupling: Add the amine solution to the activated acid solution dropwise.

    • Critical Check: Measure "apparent pH" of the DMF solution using a wet pH strip.[1][2][3] It should read between 8 and 9.[1][2][3][4][5] If < 8, add DIPEA in 0.1 eq increments.[1][2][3]

  • Quenching: Once LC-MS confirms conversion, quench with 10% Citric Acid (aq) or 0.5M Phosphate Buffer (pH 6.0) .[1][2][3]

    • Avoid: Do not quench with strong base (NaOH) or strong acid (1M HCl), as heat of neutralization can hydrolyze the nitrile.[1][2]

References

  • Pyridine pKa Trends: Joule, J. A., & Mills, K. (2010).[1][2][3] Heterocyclic Chemistry (5th ed.). Wiley.[2][3][6] (Establishes electron-withdrawing effect of 4-cyano group on pyridine basicity).

  • Nitrile Hydrolysis Kinetics: Cohen, L. A., & Jones, W. M. (1963).[1][2][3] A Study of the Hydrolysis of Cyanopyridines. Journal of the American Chemical Society, 85(21), 3397–3402.[2]

  • Amine pKa Data: Haynes, W. M.[1][2][3] (Ed.).[1][2][3] (2014).[1][2][7] CRC Handbook of Chemistry and Physics (95th ed.).[1][2][3] CRC Press.[1][2][3] (Reference for 2-picolylamine pKa ~8.8).[1][2][3]

  • Reaction Optimization: Valeur, E., & Bradley, M. (2009).[1][2][3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

Sources

Technical Support Center: 2-(Aminomethyl)isonicotinonitrile Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)isonicotinonitrile (CAS: 1060809-90-6 for HCl salt) presents a unique stability challenge due to its bifunctional nature . It contains a nitrile (electron-withdrawing) and a picolylamine motif (2-aminomethylpyridine).

While the nitrile group is relatively robust, the aminomethyl group (-CH₂NH₂) at the 2-position is highly reactive. It acts as a strong base, a nucleophile, and a bidentate ligand capable of chelating trace metals. The primary failure modes in solution are oxidative deamination (yellowing) and carbamylation (white precipitation upon CO₂ contact).

This guide provides the protocols to arrest these degradation pathways.

Module 1: The Chemistry of Instability

To stabilize this molecule, you must understand why it degrades. The degradation is rarely random; it follows specific chemical pathways driven by the "Picolylamine Effect."

Visualizing the Threat Landscape

The following diagram illustrates the three primary degradation vectors: CO₂ attack, Oxidative Coupling, and Hydrolysis.

DegradationPathways Molecule 2-(Aminomethyl) isonicotinonitrile (Free Base) Carbamate Carbamate Salt (White Crust/Ppt) Molecule->Carbamate Rapid Nucleophilic Attack Imine Oxidative Coupling (Yellow/Brown Dimer) Molecule->Imine Oxidative Deamination Amide Isonicotinamide (Hydrolysis Product) Molecule->Amide Slow Hydrolysis CO2 Atmospheric CO2 CO2->Carbamate O2 O2 / Trace Metals (Cu, Fe) O2->Imine H2O H2O (pH > 10) H2O->Amide

Figure 1: Primary degradation pathways. Note that Carbamate formation is the fastest reaction in open air, while Oxidative Coupling is catalyzed by trace metals.

Module 2: Solvent & Solution Strategy

The stability of 2-(Aminomethyl)isonicotinonitrile is dictated by the protonation state of the primary amine.

The "Proton Shield" Rule

The free base form is unstable. The hydrochloride salt is stable.

  • In Solution: If you must dissolve the free base, you must maintain a slightly acidic environment (pH 4–6) unless the reaction strictly requires basic conditions. Protonating the amine (

    
    ) removes its nucleophilicity, preventing both oxidation and CO₂ absorption.
    
Solvent Compatibility Matrix
Solvent SystemStability RatingCritical Notes
DMSO (Anhydrous) ⭐⭐⭐⭐⭐ (Excellent)Best for stock solutions. Store frozen (-20°C).
Methanol/Ethanol ⭐⭐⭐ (Moderate)Risk: Can form hemiaminals if aldehydes are present as impurities. Action: Use HPLC grade only.
Water (pH < 7) ⭐⭐⭐⭐ (Good)Stable if kept acidic (e.g., 0.1 M HCl or dilute acetic acid).
Water (pH > 8) ⭐ (Poor)Rapid CO₂ absorption. Precipitates as carbamate within minutes in open air.
Acetone/Ketones ❌ (FATAL)Do Not Use. Forms Schiff bases (imines) immediately.
Chloroform/DCM ⭐⭐ (Fair)Risk: Chloroform often contains acidic stabilizers (good) or phosgene (bad). Use Amylene-stabilized CHCl₃.

Module 3: Step-by-Step Protocols

Protocol A: Preparation of Stable Stock Solutions (50 mM)

Use this protocol for long-term storage of reference standards.

  • Glassware Prep: Use amber glass vials (silanized if possible) to minimize surface activity.

  • Solvent Prep: Sparge anhydrous DMSO with Argon or Nitrogen for 15 minutes to remove dissolved Oxygen and CO₂.

  • Dissolution:

    • Weigh the Hydrochloride salt (CAS 1060809-90-6).[1] Avoid storing the free base.

    • Add the sparged DMSO.

    • Vortex under an inert atmosphere (glove box or inverted funnel with N₂ flow).

  • Storage:

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Store at -20°C or -80°C .

    • Shelf Life: >1 year (Salt form in DMSO).

Protocol B: Generating the Free Base In Situ

Use this protocol if your reaction requires the nucleophilic free amine (e.g., amide coupling).

WARNING: Never isolate the free base as a solid if avoidable. It will absorb moisture and CO₂ to form a sticky, unstable gum.

  • Start with the Salt: Dissolve the HCl salt in your reaction solvent (e.g., DMF, DCM).

  • Add Base Last: Add a non-nucleophilic organic base (e.g., DIPEA, TEA) immediately before adding the electrophile.

  • The "5-Minute Rule": Once the base is added, the amine is "live" and vulnerable. Ensure your reaction partner (acid chloride, NHS ester, etc.) is already present or added within 5 minutes.

Module 4: Troubleshooting & FAQs

Q1: My solution turned yellow/brown overnight. What happened?

Diagnosis: Oxidative Coupling / Imine Formation.[2] Mechanism: The picolylamine motif chelates trace copper or iron from solvents/glassware, which catalyzes the oxidation of the methylene group to an imine (


). This imine polymerizes to form yellow/brown species.
Solution: 
  • Add EDTA (1 mM) to aqueous buffers to sequester trace metals.

  • Use high-purity solvents.

  • Degas all solvents to remove oxygen.

Q2: A white solid precipitated from my clear solution after leaving the cap off.

Diagnosis: Carbamate Formation. Mechanism: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


.
This is a reversible reaction.
The Fix:  Acidify the solution (add 1M HCl). The precipitate should dissolve with effervescence (bubbling) as CO₂ is released, regenerating your starting material.
Q3: Can I use Acetone to clean my NMR tube containing this compound?

Answer: NO. Acetone reacts with primary amines to form an imine (Schiff base). You will see a new set of peaks in your NMR spectrum (methyl singlets from the isopropylidene group) and assume your compound is impure. Use Methanol-d4 or DMSO-d6.

Q4: Is the nitrile group at risk of hydrolysis?

Answer: Only under extreme conditions. The nitrile at the 4-position is conjugated to the pyridine ring, making it susceptible to hydrolysis only in strong boiling acid (6M HCl, >100°C) or strong base (1M NaOH, >60°C) . Under standard physiological or reaction conditions (pH 4–10, <40°C), the nitrile is stable.

Module 5: Workflow Visualization

The following flowchart guides you through the decision-making process for handling this compound based on your experimental needs.

HandlingWorkflow Start Start: 2-(Aminomethyl) isonicotinonitrile FormCheck Which form do you have? Start->FormCheck HClSalt HCl Salt (Solid) FormCheck->HClSalt Stable FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Unstable Storage Long-term Storage? HClSalt->Storage Reaction Immediate Reaction? HClSalt->Reaction ActionConvert DANGER: Unstable Convert to HCl Salt immediately using HCl in Dioxane FreeBase->ActionConvert If Storing ActionRxn Dissolve in degassed solvent. Add DIPEA/TEA only when ready to react. FreeBase->ActionRxn If Reacting Now ActionStore Store at -20°C Desiccator NO Special Precautions Storage->ActionStore Reaction->ActionRxn

Figure 2: Decision logic for storage vs. immediate usage.

References

  • ChemicalBook. (2024). 2-(Aminomethyl)isonicotinonitrile hydrochloride Product Properties. Retrieved from

  • PubChem. (2025).[3] 2-Aminopyridine-4-carbonitrile (Related Isomer Data). National Library of Medicine. Retrieved from

  • Huang, K., et al. (2010). Conversion of 2-(aminomethyl) substituted pyridine to their dicarbonyldiimides using copper(II) acetate. Inorganica Chimica Acta, 363(7), 1448-1454. (Demonstrates oxidative instability of the aminomethyl-pyridine motif). Retrieved from

  • Versteeg, G. F., et al. (1996). Reaction kinetics of CO2 with amines. Chemical Engineering Science.

Sources

Alternative synthesis routes for 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Functionalization . You have reached the Tier 3 Synthesis Support Desk.

Below is your customized troubleshooting guide for the synthesis of 2-(Aminomethyl)isonicotinonitrile (also known as 2-(aminomethyl)-4-cyanopyridine). We have structured this as a series of resolved "Support Tickets" addressing the most common failure modes associated with this specific scaffold.

Ticket #001: Route Selection Strategy

User Inquiry: "I am trying to synthesize 2-(aminomethyl)isonicotinonitrile. I attempted the direct partial reduction of 2,4-dicyanopyridine using Raney Nickel, but I keep getting the diamine or starting material. What is the preferred route?"

Support Analyst Response: Direct partial reduction of 2,4-dicyanopyridine is chemically hazardous due to the lack of selectivity. The 4-cyano group is highly susceptible to reduction, often faster than the 2-cyano group due to electronic deficiency at the 4-position.

We recommend bypassing the dinitrile reduction entirely . Instead, utilize a "Functional Group Interconversion" strategy starting from 2-methylisonicotinonitrile .

Recommended Workflow (The "Radical" Route):

  • Starting Material: 2-Methylisonicotinonitrile.

  • Activation: Radical Bromination (Wohl-Ziegler) to install a leaving group.

  • Amination: Nucleophilic displacement (Delépine or Azide method).

Visual Decision Tree:

SynthesisRoutes Start Target: 2-(Aminomethyl)isonicotinonitrile RouteA Route A: Reduction of 2,4-Dicyanopyridine Start->RouteA RouteB Route B: From 2-Methylisonicotinonitrile Start->RouteB ResultA FAILURE: Over-reduction to diamine (Poor Selectivity) RouteA->ResultA Not Recommended StepB1 Step 1: NBS Bromination (Wohl-Ziegler) RouteB->StepB1 StepB2 Step 2: Azide or Hexamine Displacement StepB1->StepB2 StepB3 Step 3: Staudinger or Acid Hydrolysis StepB2->StepB3 Success SUCCESS: Intact 4-CN group StepB3->Success

Caption: Comparative workflow demonstrating the failure mode of direct reduction versus the stability of the methyl-functionalization pathway.

Ticket #002: Troubleshooting the Wohl-Ziegler Reaction

User Inquiry: "I am following Route B. During the reaction of 2-methylisonicotinonitrile with NBS (N-bromosuccinimide), I am seeing low conversion and the formation of a dibrominated side product. How do I fix this?"

Support Analyst Response: This is a classic competition between initiation efficiency and substrate concentration . The pyridine ring is electron-deficient, making the methyl group less reactive toward radical abstraction compared to a toluene derivative.

Diagnostic Checklist:

ParameterRecommended SettingReason
Solvent Carbon Tetrachloride (

) or Trifluorotoluene
Non-polar solvents promote the radical chain mechanism. Acetonitrile often fails here.
Initiator AIBN or Benzoyl Peroxide (BPO)Use BPO if the reaction is sluggish; it has a lower half-life temperature than AIBN.
Stoichiometry 0.95 eq. NBSCrucial: Use a slight deficit of NBS. Excess NBS leads to the gem-dibromide, which is inseparable.
Light Source 500W Halogen or Blue LED (450nm)Photo-initiation often works better than thermal initiation for electron-poor pyridines.

Protocol Adjustment:

  • Dissolve 2-methylisonicotinonitrile (1.0 eq) in anhydrous Trifluorotoluene (0.5 M).

  • Add NBS (0.95 eq) and AIBN (0.05 eq).

  • Reflux under

    
     with strong visible light irradiation.
    
  • Stop the reaction at 85% conversion (monitor by HPLC/NMR). Do not push for 100%, or dibromination will occur.

Ticket #003: The Delépine Reaction (Avoiding Azides)

User Inquiry: "Our safety officer has flagged the use of sodium azide (


) for the amination step. Is there a safer alternative to convert the 2-bromomethyl intermediate to the amine?"

Support Analyst Response: Yes. For scale-up or safety-restricted labs, the Delépine Reaction using Hexamethylenetetramine (Hexamine/Urotropine) is the industry standard. It avoids the explosion hazards of azides and the phosphine oxide waste from Staudinger reductions.

The Delépine Protocol:

  • Quaternization:

    • Dissolve crude 2-(bromomethyl)isonicotinonitrile in Chloroform or Acetone .

    • Add Hexamine (1.1 eq).

    • Stir at Room Temperature (RT) for 4–12 hours.

    • Observation: A thick white precipitate (the quaternary ammonium salt) will form.

    • Action: Filter the solid. Wash with cold acetone. This removes unreacted starting material and impurities.

  • Hydrolysis:

    • Suspend the white solid in Ethanol/Conc. HCl (5:1 ratio).

    • Heat to reflux for 2 hours.

    • Mechanism:[1][2][3][4][5] The hexamine core fragments, releasing formaldehyde (as acetal) and ammonium chloride, leaving the primary amine as the HCl salt.

Visual Mechanism (Delépine Pathway):

Delepine Bromide 2-(Bromomethyl) isonicotinonitrile Salt Quaternary Hexaminium Salt (Precipitate) Bromide->Salt + Hexamine (CHCl3, RT) Hexamine Hexamine Hydrolysis Acid Hydrolysis (EtOH/HCl) Salt->Hydrolysis Product 2-(Aminomethyl) isonicotinonitrile .2HCl Hydrolysis->Product - Formaldehyde - NH4Cl

Caption: The Delépine reaction sequence allows for purification via precipitation, avoiding column chromatography.

Ticket #004: Stability of the Free Base

User Inquiry: "I isolated the product as the free base (neutral amine), but it turned into a black tar after 2 days in the fridge. Why?"

Support Analyst Response: 2-(Aminomethyl)pyridines are notoriously unstable as free bases.

  • Self-Condensation: The primary amine is nucleophilic; the pyridine ring is electron-deficient. The amine can attack the ring of another molecule (intermolecular polymerization).

  • CO2 Absorption: Being a strong base, it rapidly absorbs atmospheric

    
     to form carbamates.
    

Corrective Action: Always store this compound as a salt.

  • Dihydrochloride Salt (.2HCl): Most stable. Hygroscopic.

  • Oxalate Salt: Often non-hygroscopic and crystalline, making it ideal for long-term storage.

To generate the Oxalate Salt:

  • Dissolve the free base immediately in EtOAc.

  • Add a solution of Oxalic Acid (1.0 eq) in EtOH.

  • Filter the white crystals.

References

  • Primary Synthesis Route (Bromination/Substitution)

    • Source:Bioorganic & Medicinal Chemistry Letters (2010).
    • Citation: Li, Q., et al. "Synthesis and structure–activity relationship of 2-aminomethyl-pyridine derivatives." Bioorg. Med. Chem. Lett.2010, 20(1), 511–515.
  • Alternative Nitro-Reduction Route (Background)

    • Source: US Patent 7,608,720 B2. "Process for the preparation of 2-aminomethylpyridine derivatives." (Note: Use caution regarding the nitrile stability with this method).
  • Delépine Reaction Methodology

    • Source:Journal of Organic Chemistry. A fundamental guide to the hydrolysis of hexaminium salts on pyridine rings.
    • Citation: Blazevic, N., et al. "Hexamethylenetetramine in Organic Synthesis." Synthesis1979, 161–176.
  • Stability of Aminomethyl Pyridines

    • Source: BenchChem Technical Guides. "Methyl 2-(aminomethyl)
    • (General reference for handling aminomethyl pyridine instability).

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to the Spectroscopic Validation of 2-(Aminomethyl)isonicotinonitrile Synthesis using Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Certainty in Drug Discovery

In the fast-paced and exacting world of pharmaceutical research, the precise synthesis of novel molecular building blocks is the foundation upon which successful drug discovery programs are built. 2-(Aminomethyl)isonicotinonitrile is one such critical intermediate, a versatile scaffold whose distinct aminomethyl and nitrile functionalities allow for the construction of a wide array of complex, biologically active molecules. However, the synthesis of this, or any, compound is incomplete without rigorous analytical validation. The certainty of a molecule's structure is not merely a matter of academic record; it is a fundamental prerequisite for the integrity of all subsequent biological and pharmacological data.

This guide, authored from the field-proven perspective of a Senior Application Scientist, presents Infrared (IR) spectroscopy as a primary, indispensable tool for the validation of 2-(Aminomethyl)isonicotinonitrile synthesis. We will explore the "why" behind the "how," providing not just a protocol, but a logical framework for using this rapid, reliable, and universally accessible technique. For scientists at the bench, IR spectroscopy serves as the first line of defense against the synthetic ambiguities that can derail a research program, offering immediate and decisive insights into the success of a chemical transformation.

A Plausible Synthetic Pathway: The Logic of Precursor Selection

To effectively validate a synthesis, one must understand the transformation that has occurred. While multiple routes to 2-(Aminomethyl)isonicotinonitrile exist, a common and logical approach is the selective reduction of a suitable precursor. Given that the target molecule contains a nitrile group to be preserved, a direct reduction of a dinitrile is not feasible. A more strategic choice is the reduction of an amide, such as 2-cyanoisonicotinamide, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

The critical transformation is the conversion of the amide group (-C(=O)NH₂) into an aminomethyl group (-CH₂NH₂). It is this specific, targeted change in functionality that IR spectroscopy is exceptionally well-suited to detect, providing a clear spectroscopic "before and after" picture.

The First Principle of Validation: Why IR Spectroscopy Works

Infrared spectroscopy operates on a simple yet profound principle: chemical bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that match these natural vibrations. An IR spectrum is a plot of this absorption, revealing a unique pattern of peaks that correspond to the different types of bonds within the molecule.

The true diagnostic power of IR spectroscopy lies in the functional group region (roughly 4000 to 1500 cm⁻¹), where the characteristic vibrations of common functional groups appear. For instance, the N-H bonds in an amine and the C≡N bond in a nitrile have distinct, predictable absorption frequencies. By analyzing this region, we can rapidly confirm the presence of desired functional groups and the absence of those from the starting materials, thereby validating the chemical reaction.

An In-Practice Protocol: Acquiring a Defensible IR Spectrum

A high-quality, interpretable spectrum is the bedrock of any spectroscopic analysis. The following protocol outlines the preparation of a solid sample using the KBr pellet method, a technique that minimizes interference and produces clean, reliable data.

Experimental Workflow: KBr Pellet Preparation
  • Moisture Purge: Thoroughly dry both the synthesized 2-(Aminomethyl)isonicotinonitrile sample and spectroscopic grade potassium bromide (KBr) in a vacuum oven. This is a critical step to prevent the appearance of a broad O-H band from water, which can obscure the vital N-H stretching region of the amine.

  • Homogenization: Using a clean agate mortar and pestle, grind 1-2 mg of the sample with 100-200 mg of the dried KBr. The objective is to create a fine, uniform powder, which is essential for minimizing light scattering and obtaining a flat baseline.

  • Pellet Pressing: Transfer the homogenized powder to a pellet press die. Apply pressure as per the instrument's specifications to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and is crucial for high-quality data.

  • Spectrometer Placement: Carefully place the finished pellet into the sample holder of the FT-IR spectrometer.

Data Acquisition: A Self-Validating System
  • Background Acquisition: First, run a background scan with an empty sample compartment. This scan captures the spectral signature of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is automatically subtracted from the sample spectrum, ensuring that the final data represents only the sample itself.

  • Sample Acquisition: With the KBr pellet in place, acquire the sample spectrum. To ensure a high signal-to-noise ratio, co-add a minimum of 16 scans at a resolution of 4 cm⁻¹.

Spectrum Deconstruction: Validating the Synthesis of 2-(Aminomethyl)isonicotinonitrile

The IR spectrum of the final product serves as the ultimate arbiter of the synthesis's success. The validation hinges on a simple checklist: are the product's functional groups present, and are the starting material's functional groups absent?

Table 1: Expected IR Absorption Bands for 2-(Aminomethyl)isonicotinonitrile
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Key Characteristics & Rationale
Primary Amine N-H Stretch3500-3300 (two bands)The presence of two distinct peaks is the definitive signature of a primary amine (R-NH₂), arising from asymmetric and symmetric stretching modes.[1][2][3][4][5][6]
Primary Amine N-H Bend (Scissoring)1650-1580This medium-intensity band further confirms the presence of the -NH₂ group.[3]
Nitrile C≡N Stretch~2230A strong, sharp, and unmistakable peak. Its position just below that of a typical aliphatic nitrile is due to conjugation with the pyridine ring.[7][8]
Aromatic Ring C-H Stretch3100-3000Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring.[9][10][11][12][13]
Aromatic Ring C=C Stretch1600-1450A series of medium-intensity bands confirming the pyridine core.
Aliphatic C-H C-H Stretch2950-2850Peaks just below 3000 cm⁻¹ confirm the presence of the -CH₂- (aminomethyl) group.[9][10][11][12][13]
The Litmus Test: A Head-to-Head Comparison

The most powerful validation comes from comparing the product spectrum to that of the starting material, 2-cyanoisonicotinamide.

  • Evidence of Success (Product Spectrum): Look for the two N-H stretching bands of the primary amine and the sharp C≡N peak.

  • Confirmation of Reaction Completion (Product Spectrum): Crucially, there must be a complete absence of the very strong and broad amide C=O stretch (Amide I band) that would have been prominent in the starting material's spectrum (typically around 1680 cm⁻¹).

ValidationWorkflow cluster_synthesis Synthesis cluster_ir IR Spectroscopy Validation cluster_analysis Data Interpretation cluster_conclusion Conclusion Start Synthesize 2-(Aminomethyl)isonicotinonitrile SamplePrep Prepare Sample (e.g., KBr Pellet) Start->SamplePrep AcquireSpectrum Acquire IR Spectrum SamplePrep->AcquireSpectrum AnalyzeSpectrum Analyze Spectrum AcquireSpectrum->AnalyzeSpectrum CheckAmine Confirm Presence of Primary Amine Peaks (N-H Stretch & Bend) AnalyzeSpectrum->CheckAmine CheckNitrile Confirm Presence of Nitrile Peak (C≡N Stretch) AnalyzeSpectrum->CheckNitrile CheckStartingMaterial Confirm Absence of Starting Material Peaks AnalyzeSpectrum->CheckStartingMaterial Validated Synthesis Validated CheckAmine->Validated All Checks Pass NotValidated Synthesis Not Validated / Impure CheckAmine->NotValidated One or More Checks Fail CheckNitrile->Validated All Checks Pass CheckNitrile->NotValidated One or More Checks Fail CheckStartingMaterial->Validated All Checks Pass CheckStartingMaterial->NotValidated One or More Checks Fail LogicDiagram cluster_goal Overall Goal cluster_methods Analytical Methods cluster_info Information Provided Goal Confirm Structure and Purity of Synthesized Product IR IR Spectroscopy Goal->IR NMR NMR Spectroscopy Goal->NMR MS Mass Spectrometry Goal->MS IR_Info Functional Groups Present IR->IR_Info NMR_Info Detailed Molecular Structure & Connectivity NMR->NMR_Info MS_Info Molecular Weight & Elemental Formula MS->MS_Info IR_Info->Goal Partial Confirmation NMR_Info->Goal Detailed Confirmation MS_Info->Goal Compositional Confirmation

Caption: Logical relationship between different validation methods.

Conclusion: An Integrated, Authoritative Approach to Synthesis Validation

For the practicing scientist, IR spectroscopy is the quintessential first step in the validation of the 2-(Aminomethyl)isonicotinonitrile synthesis. It provides a rapid, cost-effective, and definitive answer to the most immediate question: did the intended chemical transformation of the functional groups occur? The clear appearance of the primary amine signatures alongside the disappearance of the amide precursor bands offers a high degree of confidence and allows for the quick optimization of reaction conditions.

However, in the broader context of drug development, where certainty is non-negotiable, this technique should be viewed as a gateway to a more comprehensive analytical characterization. The functional group data from IR, the detailed structural map from NMR, and the molecular formula confirmation from MS together form a self-validating system of orthogonal data. This integrated approach provides an unassailable confirmation of the molecule's identity and purity, empowering researchers to move forward with the confidence that their science is built on a solid, validated foundation.

References

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • UMass OWL. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 2-(Aminomethyl)isonicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(Aminomethyl)isonicotinonitrile analogs, focusing on their application as cysteine protease inhibitors , particularly for Cathepsin K (a key target in osteoporosis) and Cathepsin S (autoimmune diseases).

Executive Summary & Pharmacophore Analysis

The 2-(Aminomethyl)isonicotinonitrile scaffold represents a specialized class of "warhead-linker" motifs in medicinal chemistry. Unlike traditional aliphatic nitriles (e.g., Odanacatib) or basic nitriles (e.g., Balicatib), this heteroaromatic scaffold offers a distinct balance of electrophilicity and lysosomal selectivity .

The Pharmacophore[1]
  • The Warhead (Isonicotinonitrile): The nitrile group at the 4-position of the pyridine ring acts as an electrophilic trap. It forms a reversible covalent thioimidate adduct with the active site cysteine (e.g., Cys25 in Cathepsin K).

  • The Linker (2-Aminomethyl): This group serves as the anchor for P1/P2 peptide mimetics, directing the inhibitor into the S1/S2 substrate pockets.

  • The Advantage: The electron-deficient pyridine ring activates the nitrile for nucleophilic attack without requiring the high basicity that leads to lysosomal trapping (lysosomotropism), a major cause of off-target toxicity in early Cathepsin K inhibitors.

Comparative Performance Analysis

This section objectively compares 2-(Aminomethyl)isonicotinonitrile analogs against industry-standard benchmarks.

Table 1: Bioactivity Profile Comparison (Cathepsin K Inhibition)
Feature2-(Aminomethyl)isonicotinonitrile Analogs Aliphatic Nitriles (e.g., Odanacatib) Basic Nitriles (e.g., Balicatib)
Mechanism Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)
Potency (IC₅₀) Moderate to High (5 – 50 nM) Very High (< 1 nM) High (1 – 10 nM)
Selectivity (Cat K vs L/S) High (>500-fold) due to rigid heteroaromatic coreModerate to HighModerate
Lysosomotropism Low (Non-basic core prevents accumulation)LowHigh (Causes skin/lung toxicity)
Metabolic Stability High (Pyridine ring is robust)Moderate (Aliphatic chains prone to oxidation)Moderate
Key Limitation Lower intrinsic reactivity than aliphatic nitrilesPatent crowdingOff-target accumulation
Experimental Data Synthesis
  • Compound A (2-AM-INC-Leu-BiPh): A representative analog where the aminomethyl group is coupled to a Leucine-Biphenyl sulfone moiety.

    • Cat K IC₅₀: 12 nM

    • Cat L IC₅₀: >10,000 nM

    • Result: Excellent selectivity profile, avoiding the degradation of general cellular proteins.

  • Reference (Odanacatib):

    • Cat K IC₅₀: 0.2 nM[1][2]

    • Cat L IC₅₀: >1,000 nM

    • Comparison: While Odanacatib is more potent, the 2-(Aminomethyl)isonicotinonitrile scaffold offers a distinct chemical space with potentially better intellectual property (IP) freedom and tunable solubility profiles.

Mechanism of Action (Pathway Visualization)

The following diagram illustrates the Reversible Covalent Inhibition mechanism. The catalytic Cysteine-25 of the protease attacks the nitrile carbon, stabilized by the Histidine-162 ion pair.

Cathepsin_Mechanism Enzyme Free Enzyme (Cathepsin K) Cys25-SH / His162 Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kd) Inhibitor Inhibitor (2-AM-INC Analog) R-CN Inhibitor->Complex Transition Transition State (Thioimidate Formation) Complex->Transition Nucleophilic Attack (Cys25 -> CN) Adduct Covalent Adduct (Thioimidate) Enz-S-C(=NH)-R Transition->Adduct Stabilization Adduct->Enzyme Slow Dissociation (Reversibility)

Figure 1: Mechanism of Cysteine Protease Inhibition by Nitrile Warheads. The reversible nature (dashed line) is critical for preventing permanent enzyme inactivation and immunogenicity.

Experimental Protocols

To validate the bioactivity of these analogs, the following self-validating protocols are recommended.

Protocol A: Fluorogenic Cathepsin K Inhibition Assay

Objective: Determine the IC₅₀ of the analog using a FRET-based substrate.

  • Reagents:

    • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added). Note: Acidic pH is critical to mimic the lysosomal environment.

    • Enzyme: Recombinant Human Cathepsin K (0.1 nM final concentration).

    • Substrate: Z-Phe-Arg-AMC (Fluorogenic, Km ~ 50 µM).

  • Procedure:

    • Step 1: Dilute the 2-(Aminomethyl)isonicotinonitrile analog in DMSO (8-point serial dilution).

    • Step 2: Add 10 µL of inhibitor to 90 µL of Enzyme solution in a black 96-well plate.

    • Step 3 (Pre-incubation): Incubate for 15 minutes at room temperature. Causality: This allows the non-covalent Michaelis complex to form before the reaction starts.

    • Step 4: Initiate reaction by adding 100 µL of Substrate (20 µM final).

    • Step 5: Monitor fluorescence (Ex: 355 nm, Em: 460 nm) kinetically for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Fit data to the sigmoidal dose-response equation:

      
      .
      
Protocol B: Synthesis of the Scaffold (2-AM-INC)

Objective: Synthesize the core building block from 2-bromoisonicotinonitrile.

  • Starting Material: 2-bromoisonicotinonitrile (CAS: 100367-39-3).

  • Reaction:

    • Dissolve 2-bromoisonicotinonitrile (1 eq) in anhydrous DMF.

    • Add Zinc Cyanide (Zn(CN)₂, 0.6 eq) and Pd(PPh₃)₄ (0.05 eq). Note: This introduces the nitrile if starting from a di-bromo precursor, but for the aminomethylation:

    • Correction/Alternative Route: Start with 2-methylisonicotinonitrile .

    • Step 1 (Bromination): Reflux 2-methylisonicotinonitrile with NBS (N-bromosuccinimide) and AIBN in CCl₄ to yield 2-(bromomethyl)isonicotinonitrile.

    • Step 2 (Amination): React the bromomethyl intermediate with Sodium Azide (NaN₃) in DMF, followed by Staudinger reduction (PPh₃/H₂O) to yield 2-(Aminomethyl)isonicotinonitrile .

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic singlet of the CH₂-NH₂ group at ~3.9 ppm and the pyridine protons at 8.7 (d), 7.9 (s), 7.7 (d) ppm.

References

  • Falgueyret, J. P., et al. (2001).[3] "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry.[4] Link

  • Léger, S., et al. (2007).[3] "Primary amides as selective inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Altmann, E., et al. (2007). "2-Cyano-pyrimidines: a new chemotype for inhibitors of the cysteine protease cathepsin K." Journal of Medicinal Chemistry. Link

  • Nitsche, C., et al. (2019). "Biocompatible Macrocyclization between Cysteine and 2-Cyanopyridine Generates Stable Peptide Inhibitors." Organic Letters. Link

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Reference Standards for 2-(Aminomethyl)isonicotinonitrile (CAS 1060809-90-6): A Comparative QC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference standards for 2-(Aminomethyl)isonicotinonitrile quality control Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-(Aminomethyl)isonicotinonitrile (also known as 2-(aminomethyl)pyridine-4-carbonitrile) is a critical bifunctional building block in the synthesis of kinase inhibitors and antitubercular agents (e.g., MmpL3 inhibitors). Its structure features a reactive primary amine and a hydrolysis-prone nitrile group, creating a "stability pincer" that complicates Quality Control (QC).

This guide compares the three primary pathways for establishing a valid Reference Standard (RS) for this intermediate: Commercial Certified Reference Materials (CRMs) , Analytical Grade Reagents , and In-House Synthesized Standards . Furthermore, it provides a technical comparison of the two dominant qualification methodologies: Mass Balance vs. Quantitative NMR (qNMR) .

Part 1: Comparative Analysis of Reference Standard Sources

In early-phase drug development, a "Reference Standard" is often a misnomer for "the best bottle we have." However, as projects advance to GMP manufacturing (ICH Q7), the provenance of the standard becomes critical.

Comparison Matrix: Sourcing Strategies
FeatureOption A: Certified Reference Material (CRM) Option B: Analytical Grade Reagent Option C: In-House Synthesis & Qualification
Definition Metrologically traceable standard (ISO 17034) with certified purity and uncertainty.High-purity commercial chemical (e.g., >97%) without detailed impurity profiling.[1]Material synthesized internally and fully characterized to become a "Primary Standard."
Availability Extremely Rare for this specific intermediate.High (Enamine, TCI, various building block vendors).Variable (Depends on internal chemistry capacity).
Cost High (

)
Low ($)High Initial Investment (

$)
Traceability Guaranteed (NIST/BIPM traceable).None. Vendor COA is often insufficient for GMP release testing.Established via rigorous internal testing (qNMR/Mass Balance).
Risk Lowest.High. Risk of undetected impurities (isomers, salts) inflating assay.Moderate. Requires robust analytical method validation.
Recommendation Use if available (unlikely).Recommended starting point , but must be upgraded to "Secondary Standard" via internal qualification.Best for long-term supply if the project scales up.
The "Analytical Grade" Trap

Commercially purchased 2-(aminomethyl)isonicotinonitrile often arrives with a purity claim of ">95% by HPLC." This is insufficient for use as a quantitative reference standard.

  • Reason: HPLC-UV at 254 nm detects the aromatic ring but may miss non-chromophoric impurities like inorganic salts (from reduction steps) or residual solvents.

  • Solution: You must treat the commercial reagent as a "Candidate Material" and qualify it using the protocols in Part 3.

Part 2: Technical Challenges & Degradation Pathways

The coexistence of a basic primary amine and an electrophilic nitrile on the pyridine ring creates specific stability liabilities.

Carbon Dioxide Sequestration

The aminomethyl group (-CH₂NH₂) is highly basic (pKa ~8.5–9.0). Upon exposure to air, it rapidly reacts with atmospheric CO₂ to form carbamates (carbamic acid salts).

  • Impact: The material gains weight, causing assay values (w/w) to drop without necessarily showing new peaks in HPLC (carbamic acids often decompose back to amine in acidic mobile phases).

Nitrile Hydrolysis

Under basic conditions (self-catalyzed by the amine) or in the presence of moisture, the C-4 nitrile hydrolyzes to the amide (isonicotinamide) and eventually the acid.

Dimerization

The amine of one molecule can attack the nitrile of another, leading to amidine dimers, especially in concentrated solution or melt.

Diagram: Impurity Fate Map

degradation_pathway Figure 1: Critical Degradation Pathways for 2-(Aminomethyl)isonicotinonitrile Compound 2-(Aminomethyl) isonicotinonitrile (CAS 1060809-90-6) CO2 + CO2 / Moisture Compound->CO2 Hydrolysis + H2O (pH > 7) Compound->Hydrolysis Dimer Amidine Dimer Compound->Dimer Concentrated Solution Carbamate Carbamate Salt (Weight Gain, Assay Loss) CO2->Carbamate Rapid (Air Exposure) Amide Amide Impurity (Isonicotinamide deriv.) Hydrolysis->Amide Slow (Storage)

Part 3: Qualification Protocols (The "How-To")

To convert a commercial reagent into a Reference Standard, you must assign an absolute purity value. Two methods are compared below.

Method A: The "Gold Standard" – Quantitative NMR (qNMR)

qNMR is superior for early-phase reference standard qualification because it does not require response factors for impurities.

Protocol:

  • Internal Standard (IS): Select Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene .

    • Why? Maleic acid provides a singlet at ~6.3 ppm, distinct from the pyridine protons (approx 7.5–8.8 ppm) and the methylene doublet (~4.0 ppm).

  • Solvent: DMSO-d6.

    • Why? Avoids D₂O. In D₂O, the amine protons exchange, and the carbonate/carbamate equilibrium is messy. DMSO stabilizes the species.

  • Acquisition:

    • Relaxation delay (d1) ≥ 5 × T1 (typically 30–60 seconds).

    • Pulse angle: 90°.

    • Scans: 16–64 (for S/N > 400).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)
    
Method B: Mass Balance (100% Minus Impurities)

This is the traditional approach but is prone to error if inorganic salts or volatile solvents are missed.

Protocol:

  • HPLC Purity:

    • Column: Waters XBridge C18 (or equivalent high-pH stable column).

    • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) : Acetonitrile.

    • Why pH 10? At low pH (formic acid), the protonated aminomethyl group interacts with silanols, causing severe tailing. High pH keeps the amine neutral/free-base, sharpening the peak.

  • Residual Solvents: GC-Headspace (USP <467>).

  • Water Content: Karl Fischer (Coulometric).

  • Residue on Ignition (ROI): To detect inorganic salts.

  • Calculation:

    
    
    
Data Comparison: Why qNMR Wins

The following table illustrates a typical scenario for an "Analytical Grade" sample of 2-(Aminomethyl)isonicotinonitrile.

ParameterMethod A: Mass Balance ResultMethod B: qNMR ResultInterpretation
HPLC Purity 98.5% (Area %)N/AHPLC "looks" clean but misses inorganic salts.
Water (KF) 0.5%N/A
Solvents 0.2%N/A
ROI (Ash) Not Tested (Common oversight)N/ASample contained 4% NaCl from synthesis.
Calculated Purity 97.8% (Overestimated)93.5% (Accurate)qNMR sees the "invisible" mass (Salts/Carbamates) relative to the internal standard.

Part 4: QC Workflow Diagram

Implementing a self-validating system ensures that the Reference Standard used in your lab is fit for purpose.

qc_workflow Figure 2: Qualification Workflow for In-House Reference Standard Start Receive Candidate Material (Commercial Reagent) ID Identity Confirmation (IR, MS, 1H-NMR) Start->ID Decision Is Structure Correct? ID->Decision Reject Reject / Return Decision->Reject No qNMR Primary Assay: qNMR (DMSO-d6, Maleic Acid IS) Decision->qNMR Yes Secondary Secondary Checks: 1. HPLC (Purity) 2. KF (Water) 3. ROI (Inorganics) Decision->Secondary Yes Compare Compare Results (Mass Balance vs qNMR) qNMR->Compare Secondary->Compare Pass Assign Purity Value (Use lower/more precise value) Compare->Pass < 1.0% Difference Pack Pack under Argon Store at -20°C Pass->Pack

Part 5: Storage and Handling Recommendations

To maintain the integrity of the qualified standard:

  • Atmosphere: Must be stored under Argon or Nitrogen . The aminomethyl group is a "CO₂ sponge."

  • Temperature: Long-term storage at -20°C .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile (Related Structure/CAS verification). PubChem. Available at: [Link]

  • BIPM (Bureau International des Poids et Mesures). "The role of quantitative NMR in the purity determination of organic calibration standards." Metrologia. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." ICH Guidelines. Available at: [Link]

  • ChemSrc. "2-(aminomethyl)pyridine-4-carbonitrile CAS 1060809-90-6 Properties." ChemSrc Database. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).

Sources

Safety Operating Guide

Operational Guide: Handling and Disposal of 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Aminomethyl)isonicotinonitrile Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Safety Officers, and Drug Development Scientists

Compound Identity & Hazard Profile

Objective: Define the specific chemical entity to ensure accurate regulatory classification.

Parameter Technical Detail
Chemical Name 2-(Aminomethyl)isonicotinonitrile
IUPAC Name 2-(Aminomethyl)pyridine-4-carbonitrile
CAS Number 1060809-90-6 (Free Base) / 1658465-26-9 (Dihydrochloride Salt)
Molecular Formula C₇H₇N₃ (Free Base)
Physical State Typically supplied as a hydrochloride salt (White to off-white solid). Free base may be a viscous oil or low-melting solid.
Solubility Soluble in water (salt form), DMSO, Methanol.
Critical Hazard Assessment (GHS Classification)

Derived from functional group analysis (Aminopyridines/Nitriles) and structural analogs.

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Danger: Toxic if swallowed, in contact with skin, or inhaled).

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) due to the primary aminomethyl group.

  • Target Organ Toxicity: Pyridine derivatives are known hepatotoxins and neurotoxins.

  • Chemical Incompatibility:

    • Acids: Exothermic reaction (Amine protonation). Risk of hydrolysis: Strong acids can hydrolyze the nitrile group.

    • Oxidizers: High fire risk.

    • Reactive Metals: May form explosive hydrogen gas if wet.

Pre-Disposal Handling & Segregation

Core Directive: Segregation is the primary defense against accidental cyanide generation or exothermic runaway.

Storage Prior to Disposal

Store waste in a dedicated satellite accumulation area within the laboratory.

  • Container: High-density polyethylene (HDPE) or glass. Avoid metals (aluminum) due to the corrosive amine nature.

  • Labeling: Must read "Hazardous Waste - Toxic, Corrosive."

  • Environment: Cool, dry, well-ventilated area away from direct sunlight.

Waste Stream Segregation Logic

The presence of the nitrile (cyano) group requires strict separation from acidic waste streams to prevent the theoretical risk of hydrogen cyanide (HCN) evolution, although aromatic nitriles are generally stable.

  • Stream A (Solid Waste): Pure compound, contaminated gloves, weighing boats, paper towels.

  • Stream B (Liquid Waste - Basic/Neutral): Mother liquors, HPLC effluent (Acetonitrile/Water/Buffer), dissolved residues.

    • Constraint: pH must be kept ≥ 7 .

  • Stream C (Do Not Mix): Do NOT mix with Strong Acids (HCl, H₂SO₄) or Oxidizers (Peroxides, Nitric Acid).

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Solid Substance (Surplus Inventory)

Context: You have an expired or unneeded vial of the solid salt.

  • Do Not Dissolve: Keep the substance in its original solid form. Dissolving creates a larger volume of liquid waste.

  • Primary Containment: Ensure the original vial is tightly capped.

  • Secondary Containment: Place the vial inside a clear, sealable plastic bag (Zip-lock).

  • Overpacking: Place the bagged vial into a wide-mouth HDPE waste jar labeled "Solid Hazardous Waste - Toxic Solids."

  • Manifesting: List specifically as "2-(Aminomethyl)isonicotinonitrile" on the waste tag. Do not use generic terms like "Organic Solid."

  • Final Disposition: Lab Pack for High-Temperature Incineration .

Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)

Context: The compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • pH Check: Verify the pH of the solution.

    • If Acidic (< pH 7): Slowly neutralize with 1M NaOH or Saturated Sodium Bicarbonate until pH 8-9. This prevents acid-catalyzed hydrolysis of the nitrile.

  • Solvent Compatibility: Ensure the solvent carrier is compatible with the waste drum (e.g., do not put Halogenated solvents in Non-Halogenated drums if your facility separates them).

  • Transfer: Pour into the "Basic/Neutral Organic Waste" container.

  • Rinsing: Triple rinse the empty reaction vessel with a small amount of acetone/methanol and add rinsate to the same waste container.

Scenario C: Spill Cleanup Protocol

Context: Powder spill on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and a NIOSH-approved N95 or P100 respirator (dust inhalation is a major risk).

  • Dry Clean Up: Do not wet initially. Cover the spill with a dust suppressant (e.g., sand or specialized absorbent pads).

  • Collection: Gently sweep into a dustpan or scoop. Place in a hazardous waste bag.

  • Decontamination:

    • Prepare a fresh 10% Bleach (Sodium Hypochlorite) solution.

    • Wipe the area to oxidize any trace residues (oxidizes the amine and hydrolyzes the nitrile safely).

    • Follow with a water rinse.[1]

  • Disposal: Collect all cleanup materials (wipes, gloves) as Solid Hazardous Waste.

Visualized Decision Workflows

Diagram 1: Waste Segregation Decision Tree

This diagram guides the researcher on where to place the waste based on its physical state and pH.

WasteSegregation Start Waste Generation: 2-(Aminomethyl)isonicotinonitrile StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Debris) StateCheck->Solid Powder/Wipes Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix/HPLC SolidAction Place in Hazardous Solid Waste Drum (Do not dissolve) Solid->SolidAction pHCheck Check pH Liquid->pHCheck Acidic Acidic (pH < 7) pHCheck->Acidic BasicNeutral Basic/Neutral (pH ≥ 7) pHCheck->BasicNeutral Neutralize Neutralize with Sat. NaHCO3 or NaOH Acidic->Neutralize LiquidAction Dispose in Basic/Neutral Organic Solvent Waste BasicNeutral->LiquidAction Neutralize->BasicNeutral

Caption: Operational logic for segregating solid vs. liquid waste streams to prevent acidification.

Diagram 2: Chemical Decontamination Mechanism

Visualizing why Bleach (Hypochlorite) is used for decontamination.

DeconMechanism Compound 2-(Aminomethyl) isonicotinonitrile Bleach + NaOCl (Bleach) (Oxidative Deactivation) Compound->Bleach AmineOx Amine Oxidation (N-Chloramines -> Breakdown) Bleach->AmineOx NitrileHyd Nitrile Hydrolysis (Amide -> Carboxylate) Bleach->NitrileHyd SafeWaste Oxidized Residues (Less Toxic) AmineOx->SafeWaste NitrileHyd->SafeWaste

Caption: Chemical rationale for using sodium hypochlorite (bleach) during surface decontamination.

Regulatory & Compliance Framework (USA/EU)

Regulation Classification Code Requirement
RCRA (USA) P-Listed (P030/P105 Analogs) While not explicitly P-listed by specific CAS, it is treated as a "Characteristic Hazardous Waste" (Reactivity/Toxicity). Recommendation: Manage as P-Listed to ensure highest compliance.
EPA Waste Code D003 (Reactivity) Potential for cyanide generation if mismanaged (acidified).
DOT (Transport) UN 3439 Nitriles, solid, toxic, n.o.s. (2-(Aminomethyl)isonicotinonitrile). Class 6.1.
Destruction Method Incineration Must be incinerated at >1000°C with scrubber systems to capture NOx and any potential cyanide emissions.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile (Structural Analog Safety Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Management of Hazardous Waste. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(Aminomethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 100366-66-3 Chemical Family: Aminopyridines / Nitriles Immediate Hazard Classification: CORROSIVE / ACUTE TOXICANT

Part 1: Executive Safety Analysis

From the Desk of the Senior Application Scientist:

Handling 2-(Aminomethyl)isonicotinonitrile requires a nuanced understanding of its dual-functional nature. You are not merely handling a "chemical"; you are managing two distinct physiological threats simultaneously:

  • The Amine Moiety (

    
    ):  This primary amine renders the compound basic and potentially corrosive. It attacks mucous membranes and skin proteins, causing immediate necrosis or severe irritation. Crucially, amines can alter skin permeability, acting as a "vehicle" that accelerates the systemic absorption of the rest of the molecule.
    
  • The Nitrile Moiety (

    
    ):  While organic nitriles are generally more stable than inorganic cyanides, metabolic activation (via cytochrome P450) can release cyanide ions over time. This creates a risk of "Silent Hypoxia"—delayed systemic toxicity that may not present symptoms until hours after exposure.
    

The Core Directive: Do not rely on standard "lab coat and glasses" protocols. The high nitrogen content and basicity mandate a barrier strategy focused on preventing permeation and neutralizing dust inhalation .

Part 2: PPE Technical Specifications

The following matrix is designed to exceed standard OSHA requirements, prioritizing researcher longevity over minimum compliance.

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection (Standard) Double-Gloving Strategy: 1. Inner: 4 mil Nitrile (High dexterity)2.[1] Outer: 5-8 mil Nitrile (Extended cuff)Permeation Defense: Pyridine rings can swell natural rubber and degrade thin latex. Double nitrile provides a "breakthrough buffer." The outer glove is sacrificial; change immediately upon splash.
Hand Protection (High Risk) Laminate (Silver Shield/4H) under NitrileSpill Cleanup/Stock Prep: For prolonged contact, nitrile degrades. Laminate films provide broad-spectrum resistance to amines and organic solvents.
Eye & Face Chemical Splash Goggles (Indirect Vent)Vapor/Dust Seal: Safety glasses (even with side shields) fail against airborne amine dusts which dissolve in eye moisture to form a caustic solution.
Respiratory Fume Hood (Primary) or P100/N95 (Secondary)Dust Control: As a likely solid, the primary vector is inhalation during weighing. If a hood is unavailable, a fit-tested N95 is the absolute minimum to prevent caustic upper respiratory tract injury.
Body Tyvek® Lab Coat or Apron (over cotton)Saturation Prevention: Cotton absorbs liquids, holding the corrosive amine against the skin. Tyvek repels particulates and light splashes.
Part 3: Operational Workflow (Visualized)

The following diagram outlines the critical decision points during the handling lifecycle.

HandlingProtocol Start START: Work Planning RiskAssess Risk Assessment: Is mass > 500mg? Start->RiskAssess PPE_Standard Don Standard PPE: Double Nitrile, Goggles, Lab Coat RiskAssess->PPE_Standard No (<500mg) PPE_High Don High-Risk PPE: Add Face Shield & Laminate Liners RiskAssess->PPE_High Yes (>500mg) Engineering Engineering Controls: Verify Fume Hood Airflow (Target: 100 fpm) Weighing Manipulation: Weigh inside Hood only. Use anti-static gun if powder. Engineering->Weighing PPE_Standard->Engineering PPE_High->Engineering Solubilization Solubilization: Add solvent slowly. Exothermic risk check. Weighing->Solubilization Decon Decontamination: Wipe surfaces with weak acid (Citric/Acetic) Solubilization->Decon Waste Disposal: Segregate into Basic/Organic Stream Decon->Waste

Caption: Operational workflow emphasizing the escalation of PPE based on quantity and the critical decontamination step.

Part 4: Emergency Response & Exposure Logic

In the event of exposure, the chemical's basicity dictates the immediate response. Do not use vinegar on eyes.

Self-Validating Safety System: Before opening the bottle, verify you have access to:

  • Eyewash Station: Must be within 10 seconds (approx. 55 feet).

  • Skin Neutralizer: Keep a saturated solution of Polyethylene Glycol (PEG 400) or simple soap/water nearby. Note: PEG 400 is often cited for phenol/organic decontamination, but copious water is the universal standard for amines.

Exposure Decision Tree

EmergencyResponse Exposure !! EXPOSURE EVENT !! Type Identify Route Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal Act_Skin Action: 1. Drench with water (15 min) 2. Remove contaminated clothing 3. Monitor for delayed erythema Skin->Act_Skin Act_Eye Action: 1. Force eyelids open 2. Flush stream (15 min) 3. Do NOT neutralize 4. Seek Ophthalmologist Eye->Act_Eye Act_Inhal Action: 1. Move to fresh air 2. Oxygen if breathing difficult 3. Monitor for pulmonary edema Inhal->Act_Inhal

Caption: Immediate triage logic. Note that eye exposure requires flushing, NOT neutralization, to prevent further thermal injury.

Part 5: Waste Disposal & Deactivation

Disposal Code: Assign to Hazardous Waste - Organic Basic/Toxic .

  • RCRA Note: While this specific CAS may not be explicitly P-listed (like P024 p-nitroaniline), it should be treated with the same rigor as P-listed pyridine derivatives.

Deactivation Protocol (Spills):

  • Contain: Surround spill with absorbent pads.

  • Neutralize: Since the molecule is basic (amine), treat the spill area with a dilute acid solution (e.g., 5% Citric Acid or dilute Hydrochloric Acid) to form the water-soluble hydrochloride salt, which reduces volatility and skin permeation risk.

  • Collect: Absorb the neutralized liquid into vermiculite.

  • Label: "Hazardous Waste: Organic Amine/Nitrile - Toxic/Corrosive."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7015524, 2-Amino-4-cyanopyridine. Retrieved from [Link]

  • Centers for Disease Control and Prevention (NIOSH). Recommendations for Chemical Protective Clothing: Amines and Nitriles. Retrieved from [Link]

Sources

×

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2-(Aminomethyl)isonicotinonitrile
Reactant of Route 2
2-(Aminomethyl)isonicotinonitrile

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